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BCN-carbamate-PEG2-Bromide Documentation Hub

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  • Product: BCN-carbamate-PEG2-Bromide

Core Science & Biosynthesis

Foundational

Technical Guide: Copper-Free Click Chemistry Reagents with Bromide Functionality

Executive Summary This technical guide details the selection, mechanism, and application of heterobifunctional linkers combining copper-free click moieties (DBCO, BCN, TCO) with bromide functionality (Alkyl Bromide, -Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the selection, mechanism, and application of heterobifunctional linkers combining copper-free click moieties (DBCO, BCN, TCO) with bromide functionality (Alkyl Bromide,


-Bromoacetamide). These reagents serve as critical "dual-handle" tools in drug discovery, particularly for PROTAC® linker synthesis  and site-specific protein bioconjugation .

By bridging the gap between nucleophilic substitution chemistry (


) and bioorthogonal cycloaddition (SPAAC/IEDDA), these reagents allow researchers to modularly construct complex conjugates without metal catalysts, preserving the integrity of sensitive biological scaffolds.

The Reagent Landscape: Architecture & Reactivity

The utility of these reagents lies in their orthogonality. The bromide end allows for standard organic synthesis transformations (reaction with amines, hydroxyls, or thiols), while the click end remains inert until exposed to its specific azide or tetrazine partner.

The Click Handle (The Bioorthogonal End)
Click MoietyTypeMechanismKinetics (

)
HydrophilicityStability
DBCO (Dibenzocyclooctyne)SPAACStrain-Promoted [3+2]~0.3 - 1

Low (Hydrophobic)High (Shelf-stable)
BCN (Bicyclononyne)SPAACStrain-Promoted [3+2]~0.1 - 0.9

ModerateHigh
TCO (Trans-Cyclooctene)IEDDAInverse Electron-Demand [4+2]> 800

ModerateLower (Isomerizes to cis)
The Bromide Handle (The Electrophilic End)

The "bromide functionality" manifests in two distinct chemical forms, each dictating the application:

  • Alkyl Bromide (

    
    ): 
    
    • Reactivity: Classical electrophile for

      
       reactions.
      
    • Target: Reacts with secondary amines (to form tertiary amines), phenolics, and thiols under basic conditions.

    • Primary Use: PROTAC Linker Synthesis . It allows the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads via simple alkylation.

  • 
    -Bromoacetamide (
    
    
    
    ):
    • Reactivity: Soft electrophile with high specificity for thiols (sulfhydryls).

    • Target: Cysteine residues on proteins or peptides.[1]

    • Primary Use: Protein Bioconjugation . It forms a stable thioether bond.[2][1] It is less reactive than iodoacetamide but offers better stability against light and less over-alkylation.

Strategic Selection Logic

Choosing the right reagent depends on the substrate's sensitivity and the desired reaction pathway.

ReagentSelection Start Start: Define Substrate Target Target Functional Group? Start->Target Thiol Free Thiol (-SH) (Cysteine/Peptide) Target->Thiol Bioconjugation Amine Secondary Amine / Hydroxyl (Small Molecule/PROTAC) Target->Amine Synthesis BrAcetamide Select: Bromoacetamide-PEG-DBCO (Specificity for Cysteine) Thiol->BrAcetamide Speed Reaction Speed Critical? Amine->Speed AlkylBr Select: DBCO-PEG-Bromide (Standard Alkylation) Speed->AlkylBr No (Standard) TCO_Opt Select: TCO-PEG-Bromide (For Rapid IEDDA Click) Speed->TCO_Opt Yes (In vivo/Low Conc)

Figure 1: Decision logic for selecting the appropriate bromide-functionalized click reagent.

Experimental Protocols

Protocol A: PROTAC Linker Synthesis (Alkyl Bromide)

Objective: Conjugate a DBCO-PEG-Bromide linker to a Thalidomide derivative (containing a secondary amine) to create a "Clickable" E3 ligase binder.

Materials:

  • Reagent: DBCO-PEG4-Bromide (BroadPharm BP-22374 or equiv).

  • Substrate: Pomalidomide derivative with free amine.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Solvent: Anhydrous DMF or DMSO.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the Pomalidomide amine substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add 2.0 - 3.0 eq of DIPEA to the solution. Stir for 10 minutes under inert atmosphere (

    
    ).
    
  • Alkylation: Add 1.2 eq of DBCO-PEG4-Bromide .

    • Note: The bromide is a good leaving group but less reactive than iodide; mild heating (40-60°C) may be required depending on the steric hindrance of the amine.

  • Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the bromide peak and formation of the product mass (

    
    ).
    
  • Work-up: Dilute with ethyl acetate, wash with brine/water to remove DMF and excess base. Dry organic layer over

    
    .
    
  • Purification: Purify via Flash Chromatography. DBCO is stable on silica, but avoid strong acids.

Protocol B: Cysteine Labeling (Bromoacetamide)

Objective: Site-specific labeling of a protein cysteine mutant with a DBCO handle for subsequent click reaction.

Materials:

  • Reagent: Bromoacetamido-PEG4-DBCO.

  • Buffer: PBS (pH 7.2 - 8.0) or Borate buffer.[4] Avoid Tris if pH > 8.0 as it may compete slowly.

  • Quench: Cysteine or Mercaptoethanol.

Step-by-Step Workflow:

  • Reduction: Ensure protein cysteines are reduced. Treat with TCEP (1-5 mM) for 30 mins. Removal of TCEP is not strictly necessary for bromoacetamides (unlike maleimides where TCEP can interfere if not carefully managed, though bromoacetamides are generally robust). However, desalting is recommended for consistency.

  • Reaction: Add 10-20 molar excess of Bromoacetamido-PEG4-DBCO (dissolved in DMSO, final DMSO < 10%) to the protein solution (1-5 mg/mL).

  • Incubation: Incubate at pH 8.0 - 8.5 for 2-4 hours at room temperature in the dark.

    • Critical Insight: Bromoacetamides react slower than maleimides but are more specific. Higher pH (8.0+) drives the thiolate formation required for the displacement of the bromide.

  • Quenching: Add excess Cysteine (10 mM) to quench unreacted bromide groups.

  • Purification: Remove excess reagent via Zeba Spin columns or dialysis.

  • Click Step: The protein is now "DBCO-activated" and ready to react with any Azide-tagged molecule.

Quantitative Data & Comparison

The following table contrasts the "Bromide" variants against other common electrophiles used in these bifunctional linkers.

ElectrophileTargetpH Opt.Stability (Hydrolysis)Specificity
Alkyl Bromide Amines / Hydroxyls> 9.0 (Synthesis)Very HighLow (Reacts with any good nucleophile)

-Bromoacetamide
Thiols (Cysteine)7.5 - 9.0High (Better than Iodide)High (Thiol > Amine)
Iodoacetamide Thiols (Cysteine)7.5 - 8.5Moderate (Light sensitive)High
Maleimide Thiols (Cysteine)6.5 - 7.5Low (Ring opens over time)Very High
NHS Ester Primary Amines7.0 - 8.0Very Low (

~mins)
Low (Amine specific)

Why choose Bromide over NHS or Maleimide?

  • Vs. NHS: Bromides (specifically alkyl bromides) are stable in solution and do not hydrolyze rapidly, allowing for complex synthetic schemes where the linker must survive multiple steps.

  • Vs. Maleimide: Bromoacetamides form irreversible thioether bonds that are stable in plasma, unlike maleimides which can undergo retro-Michael addition (exchange with albumin) in vivo.

Mechanism of Action: The PROTAC Workflow

In PROTAC development, the "Linkerology" is crucial. The bromide reagents allow for the "Click-Chemistry-Based Library Generation" approach.

PROTAC_Workflow Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) Step1 Step 1: Alkylation (SN2) Base, DMF, 60°C Ligand->Step1 Reagent DBCO-PEG-Bromide Reagent->Step1 Warhead Target Warhead-Azide (POI Ligand-N3) Step2 Step 2: Click Reaction (SPAAC) No Catalyst, RT Warhead->Step2 Intermediate Intermediate: DBCO-PEG-Ligand Step1->Intermediate -HBr Intermediate->Step2 Final Final PROTAC (Triazole Linked) Step2->Final

Figure 2: Synthesis of a PROTAC library using DBCO-PEG-Bromide. Step 1 utilizes the bromide for stable attachment; Step 2 utilizes the DBCO for rapid library assembly.

Troubleshooting & Optimization

  • Solubility Issues:

    • DBCO is hydrophobic.[5] If using short PEG chains (PEG < 4), the reagent may precipitate in aqueous buffers.

    • Solution: Dissolve the reagent in dry DMSO or DMF (10-50 mM stock) before adding to the aqueous reaction. Keep final organic solvent concentration < 10% for protein work.

  • Low Conjugation Yield (Bromoacetamide):

    • If the reaction with cysteine is sluggish, check the pH. Bromoacetamides require a slightly more basic pH (8.0-8.5) than maleimides (6.5-7.0) to deprotonate the thiol to the more reactive thiolate anion.

  • TCO Stability:

    • TCO-PEG-Bromide reagents are sensitive to isomerization (trans

      
       cis) in the presence of thiols or under acidic conditions over time.
      
    • Solution: Store TCO reagents at -20°C or -80°C and use immediately upon thawing. For long-term storage of conjugates, DBCO is preferred over TCO.

References

  • BroadPharm. DBCO-PEG-Bromide and Bromoacetamide Reagents Product Data. Retrieved from BroadPharm Catalog. Link

  • Click Chemistry Tools. Overview of Copper-Free Click Chemistry Reagents.Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research.[5] Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. Link

Sources

Exploratory

The Amphiphilic Bridge: A Technical Guide to PEG2 Spacers in Organic Synthesis

Executive Summary In the precision engineering of bifunctional molecules—such as PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes—the linker is never "just a bridge." It is a determinant of solubility, perm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of bifunctional molecules—such as PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes—the linker is never "just a bridge." It is a determinant of solubility, permeability, and ternary complex stability.[1]

Among these, the PEG2 spacer (diethylene glycol unit,


) occupies a unique "Goldilocks" zone. Unlike long-chain polymer PEGs, PEG2 is a discrete small molecule that offers hydrophilicity without the entropic penalty of a floppy polymer chain. However, its amphiphilic nature presents a "Solubility Paradox" in organic synthesis: it is too polar for standard hexane/ethyl acetate chromatography but often too lipophilic for pure aqueous workups.

This guide provides a field-proven framework for handling, coupling, and purifying PEG2-containing constructs, moving beyond basic datasheets to address the causality behind synthetic failures.

Part 1: The Physicochemical Landscape

The Solubility Paradox

The PEG2 spacer is an ether-rich moiety. The oxygen atoms act as hydrogen bond acceptors, making the molecule highly water-soluble. However, the ethylene bridges provide enough hydrophobic character to allow solubility in polar organic solvents.

Critical Insight: The solubility of a PEG2-linked construct is often dominated by the terminal functional groups rather than the spacer itself. A PEG2-diamine is vastly different from a PEG2-dicarboxylic acid in terms of solvent compatibility.

Table 1: Solubility Profile of Discrete PEG2 Spacers

Data based on standard functionalized PEG2 reagents (e.g., NH2-PEG2-COOH) at 25°C.

SolventSolubility RatingSynthetic UtilityField Notes
Water ExcellentHighIdeal for final lysis/bioconjugation, but poor for organic coupling steps due to hydrolysis risks.
DMF ExcellentPrimary The "Universal Solvent" for PEG2 coupling. Solubilizes both the spacer and hydrophobic warheads.
DMSO ExcellentSecondaryGood alternative to DMF, but difficult to remove during workup (high boiling point).
DCM GoodHighExcellent for activation steps (e.g., NHS ester formation). Warning: Some salt forms of PEG2 amines may precipitate.
Methanol GoodPurificationToo protic for coupling (side reactions), but essential for dissolving crude mixtures before chromatography.
Hexanes InsolublePrecipitationUsed to crash out PEG2 products or wash away non-polar impurities.
Diethyl Ether InsolublePrecipitationThe standard "antisolvent" for precipitating PEGylated species.
Hygroscopicity and Handling

PEG2 reagents are "water magnets." Even a discrete PEG2 spacer can absorb atmospheric moisture rapidly.

  • The Failure Mode: Moisture in the PEG2 reagent hydrolyzes activated esters (NHS) or kills sensitive catalysts (e.g., in CuAAC click chemistry) before the reaction begins.

  • The Protocol: Store all PEG2 reagents at -20°C. Crucially , allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle in a desiccated glovebox or under an inert gas stream if possible.

Part 2: Synthetic Integration (The "How")

The Coupling Workflow

The most common synthetic route involves amide bond formation. Below is the optimized workflow for coupling a PEG2-amine to a hydrophobic carboxylic acid (e.g., a PROTAC warhead).

Diagram 1: Synthetic Logic Flow

This diagram outlines the decision matrix for coupling and solvent choice.

PEG2_Synthesis_Flow Start Start: PEG2 Coupling Solubility_Check Solubility Check: Is Warhead Hydrophobic? Start->Solubility_Check Solvent_Choice Solvent System: Anhydrous DMF or DMF/DCM (1:1) Solubility_Check->Solvent_Choice Yes (Most Common) Activation Activation: HATU/DIEA or NHS/EDC Solvent_Choice->Activation Coupling Coupling Reaction: Add PEG2-Amine (Excess) Activation->Coupling Inert Atmosphere Monitoring Monitor: LCMS (TLC is difficult due to streaking) Coupling->Monitoring Workup Workup: Dilute w/ EtOAc, Wash w/ Brine (PEG2 stays in Organic phase if protected) Monitoring->Workup Complete

Caption: Decision tree for PEG2 coupling, emphasizing solvent compatibility and monitoring strategies.

Protocol: Anhydrous Amide Coupling

Objective: Couple Boc-NH-PEG2-NH2 to Warhead-COOH.

  • Activation: Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes under Nitrogen.

    • Why? Pre-activation ensures the active ester is formed before the PEG amine encounters any potential competitive nucleophiles.

  • Addition: Add Boc-NH-PEG2-NH2 (1.2 eq) dissolved in minimal DMF.

    • Why 1.2 eq? PEG2 linkers can be hard to separate from the product.[2] Using a slight excess of the more polar PEG component often makes purification easier (the unreacted PEG elutes differently than the hydrophobic warhead).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Quench: Add a few drops of water to quench the HATU.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash 3x with 5% LiCl (aq) or Brine.

    • Critical Step: PEG2 is amphiphilic. If you wash with pure water, you risk losing your product to the aqueous phase. High ionic strength (Brine/LiCl) forces the PEG2-construct into the organic layer.

Part 3: The Purification Bottleneck

This is where most chemists struggle. PEG2 is a "streaker" on silica gel due to strong hydrogen bonding with silanols.

The "Streaking" Phenomenon

On a standard TLC plate (Silica), PEG2 compounds often appear as long streaks rather than tight spots. This indicates that the compound is dragging along the column, leading to poor separation and yield loss.[2]

Optimized Purification Strategies
Strategy A: Modified Normal Phase (The "DCM/MeOH" Fix)

Do not use Hexane/Ethyl Acetate. It is rarely polar enough to move PEG2 compounds effectively.

  • Eluent: Dichloromethane (DCM) with 1% to 10% Methanol.

  • Modifier: Add 0.1% to 1% Ammonium Hydroxide (NH4OH) or Triethylamine to the eluent.

    • Mechanism:[3] The base neutralizes the acidic silanol sites on the silica, preventing the PEG oxygens from H-bonding. This "sharpens" the peak/spot significantly.

Strategy B: Reverse Phase (C18) - The Gold Standard

For PEG2 constructs, especially in PROTAC synthesis, Reverse Phase Flash Chromatography is superior.

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Benefit: PEG2 compounds elute predictably based on polarity. The amphiphilic nature works for you here, allowing clean separation from non-polar starting materials.

Diagram 2: Purification Logic

Visualizing the separation mechanism differences.

Purification_Logic Problem Challenge: Crude PEG2 Mixture Silica_Path Path A: Normal Phase (Silica) Problem->Silica_Path If Lipophilic Warhead dominates C18_Path Path B: Reverse Phase (C18) Problem->C18_Path Recommended Standard Silica_Fix Requirement: DCM/MeOH + 1% NH4OH Silica_Path->Silica_Fix C18_Fix Requirement: H2O/ACN Gradient C18_Path->C18_Fix Result_Silica Result: Sharper spots, but still risky for very polar PEGs Silica_Fix->Result_Silica Result_C18 Result: Excellent resolution based on polarity C18_Fix->Result_C18

Caption: Comparison of purification pathways. Reverse Phase (C18) is recommended for consistency.

Part 4: Case Study – PEG2 in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker length determines whether the E3 ligase and the Target Protein can form a productive Ternary Complex.

  • Why PEG2?

    • Permeability: Longer PEGs (PEG4+) significantly increase the Total Polar Surface Area (TPSA), often killing cell permeability. PEG2 adds minimal TPSA while maintaining solubility.

    • Conformation: PEG2 is short (~9-10 atoms). It is less "floppy" than alkyl chains, having a propensity for gauche conformations around the C-C bonds. This can pre-organize the molecule for binding, reducing the entropic cost of complex formation.

Field Insight: If a PEG2-PROTAC shows poor degradation but good binding, the issue is likely steric clash or insufficient reach . The synthesis platform should allow modular swapping of PEG2 for PEG3 or an alkyl-PEG hybrid without changing the core chemistry (using the same NHS/Amide coupling described above).

References

  • BroadPharm. PEG Linkers: Properties and Applications in Organic Synthesis. BroadPharm Technical Guides. Link

  • Thermo Fisher Scientific. Chemistry of Crosslinking and PEGylation: Solvent Selection and Handling. Thermo Fisher Technical Handbook. Link

  • MedChemExpress. PROTAC Linker Design: The Role of PEG Chain Length. MCE Technical Review. Link

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Link

  • Reddit ChemPros Community. Chromatography of PEG containing compounds (Field Validation of Purification Techniques).Link

Sources

Foundational

Technical Deep Dive: Endo-BCN vs. Exo-BCN Reactivity

This guide provides a technical deep-dive into the stereochemical and kinetic distinctions between endo-BCN and exo-BCN , the two diastereomers of the bicyclo[6.1.0]nonyne (BCN) scaffold used in copper-free click chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the stereochemical and kinetic distinctions between endo-BCN and exo-BCN , the two diastereomers of the bicyclo[6.1.0]nonyne (BCN) scaffold used in copper-free click chemistry.[1]

Executive Summary

In the landscape of bioorthogonal chemistry, BCN (Bicyclo[6.1.0]non-4-yne) stands out for its high reactivity, low lipophilicity, and symmetry. However, the linkage of the BCN core to functional payloads (via the C9 position) creates two diastereomers: Endo and Exo .

While often used interchangeably in general applications, these isomers exhibit distinct kinetic profiles and synthetic availabilities.

  • Endo-BCN is the kinetically superior isomer (

    
    ), offering slightly faster reaction rates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
    
  • Exo-BCN is the thermodynamically favored synthetic product (formed in excess during manufacturing) but reacts slightly slower (

    
    ).
    

For high-sensitivity applications (e.g., low-concentration protein labeling), Endo-BCN is the preferred choice. For large-scale conjugations where cost and availability drive the decision, Exo-BCN (or the mixture) is sufficient.

Structural & Stereochemical Analysis

The BCN core consists of an eight-membered ring fused to a cyclopropane ring. The strain energy driving the reaction (


 kcal/mol) arises from the deformation of the alkyne bond angles (

vs. linear

).

The isomerism is defined by the orientation of the substituent (typically a hydroxymethyl or carbamate handle) at the C9 position (the apex of the cyclopropane ring) relative to the alkyne bridge.

  • Endo Isomer: The C9-substituent points towards the eight-membered ring (concave face).

  • Exo Isomer: The C9-substituent points away from the eight-membered ring (convex face).

Stereochemical Impact on Reactivity

Although the reactive alkyne bond is spatially distant from the C9 center, the orientation of the substituent induces subtle transannular interactions and ring conformational biases.

  • Endo-BCN: The "inward" pointing substituent slightly increases the ground-state energy of the molecule due to steric compression against the ring, effectively lowering the activation barrier (

    
    ) for the cycloaddition.
    
  • Exo-BCN: The "outward" orientation is sterically relaxed, resulting in a more stable ground state and a slightly higher barrier to reaction.

Mechanistic & Kinetic Profiling

The primary application of BCN is SPAAC with azides. The reaction follows a concerted [3+2] cycloaddition mechanism.[3]

Comparative Kinetics (SPAAC)

The following data summarizes the second-order rate constants (


) measured in polar protic solvents (mimicking physiological conditions).
ParameterEndo-BCNExo-BCNNotes

(Benzyl Azide)
0.29 M

s

0.19 M

s

Measured in CD

CN/D

O (1:[1][2]2)
Relative Reactivity 1.5x 1.0xEndo is ~50% faster.
Lipophilicity (LogP) SimilarSimilarBoth are less lipophilic than DBCO.
Synthetic Yield Minor Product (~3 parts)Major Product (~5 parts) Standard Rh-catalyzed synthesis favors Exo.

Key Insight: While the difference (


 vs 

) appears marginal, in time-critical intracellular labeling or when competing with metabolic clearance, the 50% rate enhancement of Endo-BCN can significantly improve signal-to-noise ratios.
Reaction Pathway Visualization

The following diagram illustrates the kinetic differentiation and the formation of regioisomeric triazoles.

BCN_Reactivity cluster_0 Reactants BCN_Endo Endo-BCN (Substituent 'In') High Ground State Energy TS Transition State [3+2] Concerted BCN_Endo->TS Faster (k2 ~0.29) BCN_Exo Exo-BCN (Substituent 'Out') Stable Ground State BCN_Exo->TS Slower (k2 ~0.19) Azide Azide-Label (R-N3) Azide->TS Product Triazole Conjugate (Stable Covalent Bond) TS->Product

Caption: Kinetic pathway comparison showing the lower activation barrier (faster rate) for Endo-BCN compared to Exo-BCN in SPAAC reactions.

Synthesis & Separation Protocols

Understanding the origin of these isomers is crucial for sourcing and quality control. The standard synthesis (Dommerholt method) produces a mixture that requires chromatographic separation.

Synthetic Route[2]
  • Cyclopropanation: Reaction of 1,5-cyclooctadiene with ethyl diazoacetate (Rh

    
    (OAc)
    
    
    
    catalyst).
    • Result: Formation of bicyclo[6.1.0]nonane ester.

    • Stereochemistry: This step sets the Endo/Exo ratio (typically 5:3 Exo:Endo ).[1]

  • Transformation: Reduction of the ester to alcohol, followed by bromination and elimination to form the alkyne.

  • Separation: The Endo and Exo isomers are separable by column chromatography (silica gel) at the alcohol stage or the final alkyne stage.

Manufacturing Workflow

Synthesis_Workflow Precursors 1,5-Cyclooctadiene + Ethyl Diazoacetate Rh_Cat Rh(II) Catalysis (Cyclopropanation) Precursors->Rh_Cat Mixture Bicyclononane Ester Mixture (Ratio ~5:3 Exo:Endo) Rh_Cat->Mixture Separation Chromatographic Separation (Silica Gel) Mixture->Separation Endo_Path Endo-Isomer Isolation Separation->Endo_Path Exo_Path Exo-Isomer Isolation Separation->Exo_Path Alkyne_Gen Functionalization to Alkyne (Reduction -> Elimination) Endo_Path->Alkyne_Gen Exo_Path->Alkyne_Gen Final_Endo Pure Endo-BCN (High Reactivity) Alkyne_Gen->Final_Endo Path A Final_Exo Pure Exo-BCN (High Availability) Alkyne_Gen->Final_Exo Path B

Caption: Synthesis workflow illustrating the divergence of Endo and Exo isomers post-cyclopropanation.

Experimental Protocols

Protocol A: Kinetic Evaluation (NMR Method)

To verify the reactivity of a specific batch of BCN.

  • Preparation: Dissolve BCN (Endo or Exo, 10 mM) and Benzyl Azide (10 mM) in CD

    
    CN/D
    
    
    
    O (1:2 v/v).
  • Internal Standard: Add dimethyl sulfone (5 mM) as an integration standard.

  • Monitoring: Transfer to an NMR tube. Acquire

    
    H-NMR spectra every 5 minutes for 2 hours.
    
  • Analysis: Monitor the decay of the BCN methylene protons (multiplets near 2.2-2.4 ppm) and the appearance of the triazole vinyl proton (if applicable) or shift in bridgehead protons.

  • Calculation: Plot

    
     vs. time. The slope of the linear fit is 
    
    
    
    .[1]
Protocol B: Bioconjugation (Protein Labeling)

Standard procedure for labeling an Azide-tagged protein with Endo-BCN-Fluorophore.

  • Buffer System: Use PBS (pH 7.4). Avoid Azide preservatives (NaN

    
    ).
    
  • Stoichiometry: Use 2–4 equivalents of Endo-BCN-Dye relative to the protein azide groups. (Note: Exo-BCN may require 5–10 equivalents for the same time point).

  • Incubation: Incubate at Room Temperature for 1 hour (Endo) or 2 hours (Exo).

  • Quenching: Stop reaction by adding excess free azide (e.g., 5 mM 3-azidopropanol) if downstream analysis requires precise stop-points.

  • Purification: Remove excess BCN via desalting column (PD-10 or Zeba Spin).

References

  • Dommerholt, J., et al. (2010). Highly Strained Exocyclic Carbocycles as Reactivity-Based Probes for Azide-Alkyne Cycloadditions. Angewandte Chemie International Edition. Link

  • van Geel, R., et al. (2012). Preventing Fluorescence Quenching in SPAAC Reactions with a Branched BCN-Scaffold. Bioconjugate Chemistry. Link

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Link

  • Kim, E., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity. NIH PubMed Central. Link

Sources

Exploratory

Technical Deep Dive: Alkyl Bromide Functionalized Click Reagents in Bioconjugation and Materials Science

This guide serves as a technical deep dive into Alkyl Bromide Functionalized Click Reagents , a specialized class of heterobifunctional linkers and initiators that bridge the gap between nucleophilic substitution/radical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into Alkyl Bromide Functionalized Click Reagents , a specialized class of heterobifunctional linkers and initiators that bridge the gap between nucleophilic substitution/radical chemistry and bioorthogonal "click" reactions.

Executive Summary & Strategic Utility

Alkyl bromide functionalized click reagents are dual-action chemical tools designed to introduce bioorthogonal handles (azides, alkynes, tetrazines) onto substrates via electrophilic alkylation or radical initiation. Unlike standard NHS-esters or maleimides, the alkyl bromide moiety offers unique reactivity profiles:

  • ATRP Initiation: In polymer chemistry,

    
    -bromoesters are the gold standard for initiating Atom Transfer Radical Polymerization (ATRP).
    
  • Nucleophilic Substitution (

    
    ):  Primary alkyl bromides serve as robust electrophiles for alkylating phenolic hydroxyls, thiols, and imidazoles, often used when creating "clickable" small molecules or surfaces.
    
  • Tunable Reactivity: The bromide leaving group (

    
    ) is significantly more reactive than the chloride used in HaloTag® ligands, making it suitable for lower-temperature alkylations or radical generation, though this comes with a trade-off in hydrolytic stability.
    

This guide details the mechanism, stability considerations, and validated protocols for deploying these reagents in drug discovery and advanced materials synthesis.

Chemical Mechanism & Reactivity Landscape

The utility of these reagents relies on the orthogonality between the Alkyl Bromide (Electrophile/Radical Source) and the Click Handle (Bioorthogonal) .

The Alkyl Bromide Moiety

The reactivity of the C-Br bond dictates the application:

  • Simple Alkyl Bromides (

    
    ): 
    
    • Mechanism:[1][2][3][4][5][6]

      
       Nucleophilic Substitution.[1]
      
    • Target: Phenols (

      
      ), Thiols (
      
      
      
      ), Secondary Amines.[7]
    • Kinetics: Moderate. Often requires basic conditions (

      
      , 
      
      
      
      ) and polar aprotic solvents (DMF, DMSO).
  • 
    -Bromoesters / 
    
    
    
    -Bromoacetamides (
    
    
    ):
    • Mechanism:[1][2][3][4][5][6] Radical generation (ATRP) or enhanced

      
       (due to adjacent carbonyl).
      
    • Target: Cysteine residues (proteomics) or Vinyl monomers (polymerization).

    • Note: Bromoacetamides are more selective for thiols than simple alkyl bromides.

The Click Handle

Common handles paired with alkyl bromides include:

  • Azide (

    
    ):  For CuAAC or SPAAC.[7]
    
  • Alkyne (

    
    ):  For CuAAC.
    
  • DBCO: For Copper-free strain-promoted click.[7]

Reaction Orthogonality Diagram

ReactionLandscape Reagent Alkyl Bromide Click Reagent (Br-Linker-Click) Subst_Path Path A: Nucleophilic Substitution (Target: Phenols, Thiols) Reagent->Subst_Path Base / Heat (SN2) Radical_Path Path B: Radical Initiation (Target: Vinyl Monomers) Reagent->Radical_Path Cu(I) / Ligand (ATRP) Product_A Clickable Surface/Small Molecule Subst_Path->Product_A Product_B Click-Functionalized Polymer Radical_Path->Product_B Click_Path Path C: Click Reaction (Target: Azides/Alkynes) Final_Conj Final Bioconjugate Click_Path->Final_Conj Product_A->Click_Path Bioorthogonal Coupling Product_B->Click_Path

Caption: Dual-pathway utility of alkyl bromide reagents. Path A utilizes the electrophilicity for ligation; Path B utilizes homolytic cleavage for polymerization.

Stability & Troubleshooting (Expert Insights)

A critical failure mode when using alkyl bromide linkers is hydrolysis .[8] Unlike alkyl chlorides (stable) or iodides (too reactive/light sensitive), bromides occupy a "Goldilocks" zone, but they are not inert.

Hydrolysis Kinetics

Primary alkyl bromides are susceptible to hydrolysis in aqueous buffers, particularly at pH > 8.0.

  • Risk: Conversion of

    
     renders the reagent inert for alkylation/ATRP.[7]
    
  • Mitigation: Store reagents dry at -20°C. Perform alkylation steps in anhydrous organic solvents (DMF, MeCN) whenever possible before introducing aqueous conditions for the click reaction.

Comparison of Halide Leaving Groups
FeatureAlkyl Chloride (

)
Alkyl Bromide (

)
Alkyl Iodide (

)
Bond Strength Strong (Stable)Moderate (Reactive)Weak (Unstable)

Reactivity
Low (Requires high heat/catalyst)High (Ideal for synthesis) Very High (Prone to side rxns)
Hydrolytic Stability HighModerate Low
Primary Use Case HaloTag® Ligands, stable linkersATRP Initiators, Chemical Synthesis Rapid alkylation (unstable storage)

Key Applications & Experimental Protocols

Application A: Surface-Initiated ATRP (SI-ATRP)

Context: Creating "smart" surfaces where polymer chains are grown from a material and terminated with a click handle for post-polymerization functionalization.[7][9] Reagent: Propargyl 2-bromoisobutyrate (Alkyne-functionalized ATRP initiator).[7]

Protocol 1: Synthesis of Clickable Polymer Brushes

Objective: Grow a polymer brush from a silicon wafer and attach a fluorescent dye via Click Chemistry.

  • Surface Immobilization (The "Anchor"):

    • Treat silicon wafer with an aminosilane (APTES).

    • React amine surface with

      
      -bromoisobutyryl bromide (Note: This installs the alkyl bromide initiator on the surface).
      
    • Alternative: Use a silane-functionalized alkyl bromide directly.[7]

  • Polymerization (The "Growth"):

    • Reagents: Monomer (e.g., PEG-methacrylate), Ligand (PMDETA), Catalyst (CuBr), Solvent (Anisole).

    • Setup: Deoxygenate solution via freeze-pump-thaw (3 cycles).

    • Reaction: Submerge initiator-modified wafer into solution. Incubate at 60°C for 4-24h.

    • Mechanism:[1][2][3][4][5][6] The surface alkyl bromide initiates the radical chain.

  • End-Group Modification (The "Click"):

    • Note: To introduce the click group, one often uses a functional initiator (like Propargyl 2-bromoisobutyrate) in solution polymerization, OR uses a click-monomer.

    • Correction for this Protocol: If using Propargyl 2-bromoisobutyrate as a free initiator in solution, the resulting polymer has an alkyne at the

      
      -terminus and a bromide at the 
      
      
      
      -terminus.[7]
    • Click Step: Dissolve polymer (or submerge wafer if surface-grafted) in

      
       (1:1). Add Azide-Fluorophore, 
      
      
      
      , and Sodium Ascorbate. React for 2h at RT.
Application B: Synthesis of Clickable PROTAC Linkers

Context: Linking an E3 ligase ligand to a target protein ligand. Alkyl bromides are often used to alkylate phenolic moieties on ligands (e.g., Thalidomide derivatives or VHL ligands).

Protocol 2: Alkylation of Phenolic Precursors

Reagent: 1-Bromo-3-azidopropane (or Azide-PEG-Bromide).[7]

  • Dissolution: Dissolve the phenolic precursor (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
     (3.0 eq) or 
    
    
    
    (1.5 eq). Stir for 15 min at RT.
    • Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the phenolate in DMF.

  • Alkylation: Add Azide-PEG-Bromide (1.2 eq) dropwise.[7]

  • Reaction: Heat to 50-60°C for 4-12 hours. Monitor by LC-MS (disappearance of phenol).

    • Critical Control: Ensure the azide is stable at this temperature (Azides are generally stable up to ~100°C, but avoid excessive heat).

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
    .
    
  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    triplet (~3.5 ppm) and appearance of the
    
    
    triplet (~4.0 ppm).[7]

Workflow Visualization: ATRP-Click Strategy

This diagram illustrates the synthesis of a functionalized material using a dual-functional alkyl bromide initiator.

ATRP_Workflow Initiator Propargyl 2-bromoisobutyrate (Alkyne - Initiator - Br) Polymerization ATRP Reaction Cu(I)/Ligand, 60°C Initiator->Polymerization Initiates Monomer Vinyl Monomer (e.g., MMA, Styrene) Monomer->Polymerization Propagates Polymer Alkyne-Terminated Polymer (Alkyne - Polymer - Br) Polymerization->Polymer Click_Rxn CuAAC Click Reaction CuSO4 / Ascorbate Polymer->Click_Rxn Alkyne Handle Azide_Cargo Azide-Functionalized Cargo (Drug, Dye, Protein) Azide_Cargo->Click_Rxn Azide Handle Final_Material Functionalized Polymer Conjugate Click_Rxn->Final_Material Poly Poly

Caption: Sequential synthesis of functional polymers using an alkyne-functionalized alkyl bromide initiator.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Functionalization of Proteins with BCN-carbamate-PEG2-Bromide

This Application Note is designed to provide a rigorous, field-validated protocol for the conjugation of BCN-carbamate-PEG2-Bromide to proteins. Unlike standard Maleimide or NHS-ester chemistries, the use of an Alkyl Bro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the conjugation of BCN-carbamate-PEG2-Bromide to proteins.

Unlike standard Maleimide or NHS-ester chemistries, the use of an Alkyl Bromide handle implies a specific mechanistic intent: the formation of a non-hydrolyzable thioether bond via nucleophilic substitution (


), typically targeting Cysteine residues. This protocol addresses the unique solubility, reactivity, and stability challenges associated with the BCN (Bicyclo[6.1.0]nonyne) moiety during this specific conjugation pathway.

Executive Summary

This protocol details the conjugation of BCN-carbamate-PEG2-Bromide to protein thiols (Cysteine). The resulting conjugate displays a reactive BCN handle, enabling subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized payloads (fluorophores, drugs, or nucleic acids).[1]

Key Advantages of this Chemistry:

  • Linkage Stability: The alkyl bromide forms a stable thioether bond that, unlike succinimidyl thioethers (from maleimides), is resistant to retro-Michael exchange in plasma.

  • Bioorthogonality: The BCN group reacts rapidly with azides without copper catalysts, preventing metal-induced protein denaturation.

Critical Technical Analysis (Reactivity Profiling)

Before proceeding, the user must understand the kinetic profile of the reagents involved.

The Alkyl Bromide Handle (Protein Attachment)[2]
  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Target: Thiolates (

    
    ) on Cysteine.
    
  • Reactivity: Significantly lower than Maleimides or Iodoacetamides.

  • Implication: To drive the reaction to completion, slightly higher pH (pH 8.0–8.5) is required to ensure Cysteine deprotonation (

    
    ), and longer incubation times are necessary.
    
  • Selectivity: At pH > 9.0, amines (Lysine) may compete. Control of pH is critical for Cysteine selectivity.[2]

The BCN Handle (Click Component)[1]
  • Stability Warning: While BCN is robust, it exhibits sensitivity to free thiols over long periods (thiol-yne addition) and can be degraded by strong reducing agents like TCEP if left in solution for extended durations [1].

  • Protocol Constraint: You must remove the reducing agent (TCEP/DTT) used to generate free protein thiols before adding the BCN linker to prevent side reactions or BCN degradation.

Materials & Reagents

ComponentSpecificationPurpose
Protein Stock >1 mg/mL, >90% purityTarget biomolecule.
BCN Linker BCN-carbamate-PEG2-BromideHeterobifunctional linker.[3]
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Reduces disulfides to free thiols. Preferred over DTT.
Conjugation Buffer 50 mM Borate or HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.5 High pH promotes thiol reactivity; EDTA prevents metal-catalyzed oxidation.
Organic Solvent Anhydrous DMSO or DMFSolubilizes the hydrophobic BCN linker.
Desalting Column Zeba™ Spin or PD-10 (7K MWCO)Removes excess TCEP and unreacted linker.
Quenching Buffer 1 M Cysteine or MercaptoethanolNeutralizes unreacted bromide (optional).

Experimental Workflow Diagram

The following diagram illustrates the critical "Reduce


 Purify 

Conjugate" workflow required to protect the BCN moiety.

G Protein Native Protein (Disulfides) Reduced Reduced Protein (Free Thiols + TCEP) Protein->Reduced Disulfide Cleavage Purified Purified Thiol-Protein (TCEP Removed) Reduced->Purified Remove Reducing Agent Conjugate BCN-Protein Conjugate (Stable Thioether) Purified->Conjugate Alkylation (Sn2) Final Click Product (Triazole Linked) Conjugate->Final Click Chemistry TCEP 1. Reduction (TCEP, 30 min) TCEP->Protein Desalt 2. Buffer Exchange (pH 8.5, +EDTA) Desalt->Reduced Linker 3. Add BCN-Bromide (DMSO, pH 8.5, O/N) Linker->Purified Azide 4. Add Azide-Payload (SPAAC Reaction) Azide->Conjugate

Figure 1: Step-wise conjugation workflow emphasizing the removal of TCEP prior to linker addition to prevent BCN degradation.

Detailed Protocol

Phase 1: Protein Preparation & Reduction

Goal: Generate reactive free thiols while removing the reducing agent.

  • Calculate Molar Equivalents: Determine the concentration of your protein. You will need a 10-fold molar excess of TCEP.

  • Reduction Reaction:

    • Add TCEP to the protein solution (final conc: 1–5 mM TCEP).

    • Incubate at Room Temperature (RT) for 30 minutes .

    • Note: Do not boil. Avoid DTT if possible, as it is harder to remove completely and interferes with alkylation.

  • Buffer Exchange (CRITICAL):

    • Perform a buffer exchange into Conjugation Buffer (pH 8.5) using a desalting column (e.g., Zeba Spin or PD-10).

    • Why? This step serves two purposes:

      • Removes TCEP (which can degrade BCN).

      • Adjusts pH to 8.5 (essential for Alkyl Bromide reactivity).

Phase 2: Conjugation (Alkylation)

Goal: Covalent attachment of the linker via thioether bond.

  • Prepare Linker Stock: Dissolve BCN-carbamate-PEG2-Bromide in anhydrous DMSO to a concentration of 10–50 mM.

    • Storage: Use immediately. Alkyl bromides can degrade in wet DMSO.

  • Reaction Setup:

    • Add 10–20 molar equivalents of the BCN linker to the protein solution.

    • Solubility Check: Ensure the final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation:

    • Incubate at RT for 4–16 hours (Overnight is recommended due to slow kinetics of alkyl bromides) or at 37°C for 4 hours .

    • Protect from light.[4][5]

    • Optimization: If the protein is temperature stable, 37°C yields faster conversion.

Phase 3: Purification & QC

Goal: Remove excess linker to prevent background "click" reactions.

  • Quenching (Optional): Add Cysteine (to 10 mM) and incubate for 30 mins to scavenge unreacted bromide.

  • Purification:

    • Remove excess small molecules using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Quality Control (Click Test):

    • Take a small aliquot (e.g., 10 µg) of the BCN-protein.

    • React with a fluorogenic azide (e.g., Azide-Cy5) for 30 mins.

    • Run SDS-PAGE.[3][6] A fluorescent band indicates successful BCN incorporation.

Chemical Mechanism Diagram

The following diagram details the specific chemical transformation at the Cysteine residue.

Figure 2: Mechanistic pathway. The reaction relies on the generation of a nucleophilic thiolate anion at pH 8.5 to displace the bromide leaving group.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Precipitation upon Linker Addition DMSO concentration too high (>10%).Add linker in multiple small aliquots; dilute protein to <2 mg/mL before reaction.
Low Conjugation Yield pH too low (< 8.0).[3][7][8]Alkyl bromides require basic pH.[9] Verify buffer is pH 8.[10]5.
Low Conjugation Yield TCEP interference.Ensure thorough desalting before adding the linker. TCEP can degrade BCN or compete for the bromide.
No "Click" Reactivity BCN hydrolysis/degradation.[11]Avoid storing the BCN-protein for long periods before the click step. BCN is less stable than DBCO in complex biological media [2].[12]
Non-Specific Labeling Reaction with Lysines.[2][10]Ensure pH does not exceed 9.0. Maintain pH 8.0–8.5 for Cys selectivity.

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422–9425.

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Stability of BCN-Based Probes. Bioconjugate Chemistry, 23(3), 392–398.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets).

  • BroadPharm. (n.d.). BCN Reagents & Protocols. BroadPharm Technical Documents.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using PEG-Bromide Linkers

Introduction: The Strategic Advantage of PEG-Bromide Linkers in Bioconjugation Poly(ethylene glycol) (PEG) has become an indispensable tool in drug development and biotechnology, primarily for its ability to enhance the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of PEG-Bromide Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug development and biotechnology, primarily for its ability to enhance the therapeutic properties of molecules such as peptides, proteins, and small drugs. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life. Furthermore, the hydrophilic shield created by the PEG chain can decrease immunogenicity and improve solubility.[1][2]

Among the various reactive groups used for PEGylation, alkyl halides, and specifically PEG-bromides, offer a robust and versatile option for nucleophilic substitution reactions. The carbon-bromine bond provides a stable yet sufficiently reactive electrophilic center for attack by a range of nucleophiles. This makes PEG-bromide linkers a valuable tool for conjugating a wide array of biomolecules and small-molecule drugs.

This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions utilizing PEG-bromide linkers. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for various nucleophiles, and offer insights into the critical parameters that govern the success of these conjugation reactions.

Mechanistic Insights: The SN2 Pathway in PEG-Bromide Reactions

Nucleophilic substitution reactions with PEG-bromide linkers predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This concerted mechanism results in an inversion of stereochemistry at the reaction center.

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Caption: The SN2 reaction mechanism for PEG-bromide linkers.

Several key factors influence the rate and efficiency of these SN2 reactions:

  • The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Stronger nucleophiles, such as thiols and amines, will react more readily with the PEG-bromide than weaker nucleophiles like carboxylates.[4]

  • The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the electrophilic carbon.[5]

  • The Leaving Group: Bromide is a good leaving group, making the reaction thermodynamically favorable.

  • Steric Hindrance: The primary nature of the carbon attached to the bromine in most PEG-linkers minimizes steric hindrance, favoring the SN2 pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of PEG-bromide linkers with common nucleophiles.

Protocol 1: Conjugation of PEG-Bromide with Primary Amines

This protocol is suitable for the PEGylation of proteins, peptides, or small molecules containing primary amine functionalities.

Materials:

  • PEG-Bromide (of desired molecular weight)

  • Amine-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical HPLC or LC-MS for reaction monitoring

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in anhydrous DMF.

  • Addition of Base: Add 2-3 molar equivalents of DIPEA or TEA to the reaction mixture. Stir for 15-30 minutes at room temperature to deprotonate the amine.

  • Addition of PEG-Bromide: Dissolve 1.2-1.5 molar equivalents of PEG-Bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. For less reactive amines, the temperature can be elevated to 40-50°C.

  • Monitoring: Monitor the reaction progress by analytical HPLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a small amount of water. The crude product can be purified by SEC to remove unreacted PEG and other small molecules, followed by IEX if necessary to separate PEGylated and un-PEGylated substrate.[]

  • Characterization: Confirm the identity and purity of the PEGylated product by LC-MS and NMR.

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} केंद

Caption: Workflow for PEG-bromide conjugation with primary amines.

Protocol 2: Conjugation of PEG-Bromide with Thiols

This protocol is designed for the PEGylation of molecules containing free thiol groups, such as cysteine residues in proteins or peptides.

Materials:

  • PEG-Bromide (of desired molecular weight)

  • Thiol-containing substrate

  • Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • DIPEA or TEA (if using an organic solvent)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Analytical HPLC or LC-MS

  • Purification system (SEC or IEX)

Procedure:

  • Preparation: Dissolve the thiol-containing substrate in either anhydrous DMF or the chosen reaction buffer. Ensure the solution is deoxygenated by bubbling with nitrogen or argon to prevent disulfide bond formation.

  • pH Adjustment/Base Addition: If using a buffer, ensure the pH is between 7.5 and 8.5 to facilitate deprotonation of the thiol. If using DMF, add 2-3 molar equivalents of DIPEA or TEA. Stir for 15-30 minutes at room temperature.

  • Addition of PEG-Bromide: Dissolve 1.2-1.5 molar equivalents of PEG-Bromide in a minimal amount of the reaction solvent and add it to the substrate solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Thiol reactions are generally faster than amine reactions.

  • Monitoring: Monitor the reaction by analytical HPLC or LC-MS.

  • Work-up and Purification: Purify the product using SEC or IEX as described in Protocol 1.[]

  • Characterization: Characterize the final product by LC-MS and other relevant analytical techniques.[7]

Protocol 3: Conjugation of PEG-Bromide with Carboxylic Acids

This protocol outlines the esterification of carboxylic acids with PEG-bromide. This reaction typically requires a stronger base to form the more nucleophilic carboxylate anion.

Materials:

  • PEG-Bromide (of desired molecular weight)

  • Carboxylic acid-containing substrate

  • Anhydrous DMF or DMSO

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Analytical HPLC or LC-MS

  • Purification system (e.g., Flash Chromatography or Preparative HPLC)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid substrate in anhydrous DMF or DMSO.

  • Addition of Base: Add 1.5-2.0 molar equivalents of a strong, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Addition of PEG-Bromide: Dissolve 1.1-1.2 molar equivalents of PEG-Bromide in a minimal amount of the anhydrous solvent and add it to the reaction mixture.

  • Reaction: Stir the reaction at an elevated temperature (typically 50-80°C) for 12-48 hours.[8]

  • Monitoring: Monitor the reaction progress by analytical HPLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. The solvent can be removed under reduced pressure, and the crude product purified by flash chromatography on silica gel or preparative HPLC.[9]

  • Characterization: Confirm the structure and purity of the PEG-ester conjugate by LC-MS and NMR.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of PEG-bromide linkers. Note that these are starting points and may require optimization for specific substrates.

NucleophileSolventBaseTemperature (°C)Time (h)Molar Ratio (PEG-Br:Nucleophile)Expected Yield
Primary Amine DMF, DMSO, ACNDIPEA, TEA25 - 5012 - 241.2 - 1.5 : 1Moderate to High
Thiol DMF, Buffer (pH 7.5-8.5)DIPEA, TEA252 - 41.2 - 1.5 : 1High
Carboxylic Acid DMF, DMSOK₂CO₃, Cs₂CO₃50 - 8012 - 481.1 - 1.2 : 1Moderate

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive nucleophile (protonated)- Insufficient temperature- Poor solvent choice- Ensure adequate base is used to deprotonate the nucleophile.- Gradually increase the reaction temperature.- Switch to a more suitable polar aprotic solvent (DMF, DMSO).
Multiple PEGylation Products - Multiple reactive sites on the substrate- High molar excess of PEG-Bromide- Use a lower molar equivalent of PEG-Bromide.- Consider site-specific protection of other nucleophilic groups.- Optimize purification to isolate the desired product.
Side Reactions (e.g., Elimination) - Sterically hindered substrate- Strongly basic nucleophile/high temperature- Use a less sterically hindered PEG-linker if possible.- Use a milder base and lower the reaction temperature.
Hydrolysis of PEG-Ester Product - Presence of water during reaction or work-up- Use anhydrous solvents and reagents.- Avoid acidic or strongly basic conditions during purification.[9]

Conclusion

PEG-bromide linkers are a powerful and versatile tool for the synthesis of PEGylated biomolecules and drug conjugates. By understanding the principles of the SN2 reaction mechanism and carefully controlling reaction parameters such as the choice of nucleophile, solvent, base, and temperature, researchers can achieve efficient and specific conjugations. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing PEGylation strategies in a variety of research and drug development applications.

References

  • Zeng, H., Tian, Q., & Shao, H. (2011). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Green Chemistry Letters and Reviews, 4(4), 281-286.
  • Sohn, J.-H. (2020). Nucleophilic Substitution Reaction of Pyrimidin-2-yl Phosphates Using Amines and Thiols as Nucleophiles Mediated by PEG-400 as an Environmentally Friendly Solvent. Molecules, 25(15), 3456.
  • Zeng, H., Tian, Q., & Shao, H. (2011). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. ResearchGate. Retrieved from [Link]

  • Hamley, I. W. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1543-1559.
  • Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(3), 349.
  • Gonçalves, J., & Caliceti, P. (2023). Chemical Conjugation of PEG. YouTube. Retrieved from [Link]

  • Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100539.
  • Harris, J. M., & Kozlowski, A. (2000). Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. U.S. Patent No. 6,153,655. Washington, DC: U.S.
  • Zhang, T., et al. (2018). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 90(15), 9416-9423.
  • Walker, J. M., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis.
  • García, I., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 6(8), 5466-5476.
  • Westh, P., & Larsen, S. W. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. Journal of Pharmaceutical Sciences, 103(8), 2476-2482.
  • Gauthier, M. A., & Klok, H.-A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 18-22.
  • Jevševar, S., et al. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of the Serbian Chemical Society, 75(3), 345-364.
  • Suk, J. S., et al. (2022). PEGYLATION: an important approach for novel drug delivery system. ResearchGate. Retrieved from [Link]

  • Hampton, M. B., & Kettle, A. J. (2013).
  • Harris, J. M. (2006). METHOD OF PREPARING CARBOXYLIC ACID FUNCTIONALIZED POLYMERS.
  • LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]

  • Santos, A. C., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 143.
  • Pozdniakova, S., et al. (2018). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. Journal of Drug Delivery Science and Technology, 48, 247-254.
  • Hampton, M. B., & Kettle, A. J. (2013). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. Redox Biology, 1(1), 46-51.
  • Harris, J. M., et al. (2002). Synthesis of Polyethylene Glycol (PEG) Derivatives and PEGylated−Peptide Biopolymer Conjugates.
  • Hampton, M. B., & Kettle, A. J. (2013). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. ResearchGate. Retrieved from [Link]

  • Levy, R., et al. (2011). Limits of thiol chemistry revealed by quantitative analysis of mixed layers of thiolated-PEG ligands grafted onto gold nanoparticles. Journal of the American Chemical Society, 133(41), 16151-16154.
  • Francis, G. E., & Fisher, D. (2021). Pegylation: an important approach for novel drug delivery system. Journal of Drug Delivery and Therapeutics, 11(4-S), 168-176.
  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). PEG Carboxylic Acid | COOH PEG | Acid Linkers. Retrieved from [Link]

  • Dadwal, A., et al. (2020). PEGylation: A Promising Strategy to Overcome Challenges to Cancer Targeted Nanomedicines: A Review of Challenges to Clinical Transition and Promising Resolution. Journal of Drug Targeting, 28(7-8), 717-736.
  • Zhang, C., & Wang, P. (2021). Fast Cysteine Bioconjugation Chemistry.
  • Sato, H., et al. (2023). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLOS ONE, 18(10), e0293359.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of Homogeneous Antibody-Drug Conjugates using BCN Linkers via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Abstract Antibody-Drug Conjugates (ADCs) are a leading class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic small molecules.[1][2] The design of the li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-Drug Conjugates (ADCs) are a leading class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic small molecules.[1][2] The design of the linker connecting these two components is critical for the stability, efficacy, and safety of the ADC.[3][4] This application note provides a detailed guide to the synthesis of ADCs using bicyclo[6.1.0]nonyne (BCN) linkers through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a cornerstone of bioorthogonal, copper-free click chemistry, the SPAAC reaction offers a robust, efficient, and biocompatible method for creating stable ADCs with a high degree of control.[5][][7] We present the underlying chemical principles, step-by-step protocols for antibody modification and payload conjugation, and comprehensive methods for the characterization of the final ADC product.

Core Concepts: The Power of BCN in Bioorthogonal Chemistry

The synthesis strategy hinges on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[][7][8]

  • The BCN Moiety: Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne. The high ring strain (approximately 18 kcal/mol) is the driving force for the reaction, which is released upon the [3+2] cycloaddition with an azide.[][9] This allows the reaction to proceed rapidly at low temperatures and concentrations.

  • Bioorthogonality: The BCN alkyne and the azide group are mutually reactive and do not interact with or interfere with native biological functional groups like amines or thiols found in proteins.[5][10] This specificity is paramount when working with complex biomolecules like antibodies, ensuring that the payload is attached only at the intended sites.

  • Stability: The resulting triazole linkage formed between the BCN linker and the azide is chemically stable, preventing premature drug release in systemic circulation—a key attribute for a successful ADC.[5][]

Caption: SPAAC reaction between a BCN group and an azide.

Experimental Design: A Two-Stage Synthesis Workflow

The synthesis of a BCN-linked ADC is a sequential process designed to maximize control over the final product's composition and homogeneity. The process involves two primary stages: functionalizing the antibody with azide groups, followed by the specific conjugation of a BCN-containing linker-payload.

Caption: Overall workflow for ADC synthesis using BCN linkers.

Part I: Protocol for Antibody Modification with Azide Groups

Principle: To prepare the antibody for SPAAC, azide functional groups must be introduced onto its surface. A common and straightforward method is the acylation of lysine residues. The primary amine of the lysine side chain acts as a nucleophile, attacking an N-hydroxysuccinimide (NHS) ester linked to an azide, forming a stable amide bond. By controlling the molar excess of the azide-NHS ester, one can influence the average number of azides incorporated per antibody.

Materials:

  • Monoclonal Antibody (mAb): 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-PEG4-NHS Ester: 10 mM stock solution in anhydrous DMSO.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or a Size-Exclusion Chromatography (SEC) system.

Protocol 1: Antibody Azide Functionalization

  • Preparation: Ensure the starting antibody solution is free of amine-containing buffers (like Tris) or stabilizers (like glycine), as these will compete in the reaction. If necessary, perform a buffer exchange into PBS, pH 7.4.

  • Reaction Setup: Adjust the antibody concentration to 5 mg/mL in PBS.

  • Reagent Addition: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to prevent localized high concentrations that could denature the antibody. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Remove excess azide reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. Alternatively, use an SEC system for larger scale preparations.

  • Characterization (Optional but Recommended): Determine the average number of azides per antibody. This can be estimated by reacting a small aliquot of the azide-functionalized antibody with a molar excess of a BCN-fluorophore and measuring the fluorescence against a standard curve. Mass spectrometry can also provide a precise measurement.

Part II: Protocol for BCN-Linker-Payload Conjugation

Principle: This stage involves the core SPAAC reaction. The azide-functionalized antibody is reacted with a BCN-derivatized linker-payload. The reaction is highly specific and proceeds cleanly in aqueous buffers. The molar excess of the BCN-linker-payload is a critical parameter for driving the reaction to completion and achieving the desired Drug-to-Antibody Ratio (DAR).

Materials:

  • Azide-Functionalized Antibody: From Part I, at a known concentration in PBS, pH 7.4.

  • BCN-Linker-Payload: (e.g., BCN-PEG4-vc-PABC-MMAE). Prepare a 1-10 mM stock solution in anhydrous DMSO.

  • Reaction Buffer: PBS, pH 7.4.

  • Purification: SEC column (e.g., Superdex 200 or equivalent) equilibrated with PBS.

Protocol 2: SPAAC Conjugation

  • Reaction Setup: Place the azide-functionalized antibody solution in a reaction vessel.

  • Reagent Addition: Add a 3- to 5-fold molar excess of the BCN-Linker-Payload stock solution for each azide group on the antibody. For example, if the antibody has an average of 4 azides, add a 12- to 20-fold molar excess of the BCN-payload relative to the antibody. Add the reagent slowly while gently mixing.

  • Incubation: Allow the reaction to proceed for 12-24 hours at 4°C or 4-12 hours at room temperature.[11] The reaction can be monitored by hydrophobic interaction chromatography (HIC) to track the formation of species with higher DARs.

  • Purification: Following incubation, purify the ADC from unreacted BCN-linker-payload and any remaining organic solvent. Size-exclusion chromatography (SEC) is the preferred method as it separates molecules based on size, effectively removing the small molecule components from the large ADC (~150 kDa).[11]

  • Final Formulation: Collect the fractions corresponding to the ADC monomer peak. Concentrate the purified ADC using a protein concentrator and formulate it in the desired final buffer (e.g., PBS or histidine-sucrose buffer).

Part III: Characterization of the Final ADC

Principle: Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the average Drug-to-Antibody Ratio (DAR), the level of aggregation, and the purity of the conjugate.

Parameter Method Principle Typical Result
Drug-to-Antibody Ratio (DAR) UV-Vis SpectroscopyThe absorbance of the antibody (at 280 nm) and the payload (at its λmax) are measured. The ratio of drug and protein is calculated using their respective extinction coefficients.A defined average DAR, e.g., 3.8.
DAR Distribution & Purity Hydrophobic Interaction Chromatography (HIC)The cytotoxic payload increases the hydrophobicity of the ADC. HIC separates species based on the number of attached payloads (DAR 0, 2, 4, etc.), providing a profile of the ADC population.A chromatogram showing distinct peaks for different DAR species. The area under each peak corresponds to its relative abundance.
Aggregation & Fragmentation Size-Exclusion Chromatography (SEC)Separates molecules by hydrodynamic radius. Allows for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main ADC monomer peak.>95% monomer peak is a common target for ADC quality control.
Confirmation of Conjugation SDS-PAGE & Mass Spectrometry (MS)SDS-PAGE shows a shift in molecular weight post-conjugation. Intact or reduced MS provides a precise mass of the ADC, confirming successful conjugation and DAR.A higher molecular weight band on the gel. MS data confirming the expected mass increase corresponding to the linker-payload.

Protocol 3: DAR Calculation using UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the absorbance maximum of the payload (A_drug).

  • Correct the A₂₈₀ reading for the payload's contribution:

    • Correction Factor (CF) = A₂₈₀ of payload / A_drug of payload

    • A₂₈₀, corrected = A₂₈₀, measured - (A_drug, measured × CF)

  • Calculate the molar concentration of the antibody and the drug:

    • [Antibody] = A₂₈₀, corrected / ε₂₈₀, Ab

    • [Drug] = A_drug, measured / ε_drug (where ε is the molar extinction coefficient)

  • Calculate the DAR:

    • DAR = [Drug] / [Antibody]

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low DAR Inefficient azide incorporation.Increase molar excess of Azide-NHS ester; check pH of antibody buffer (should be 7.4-8.5 for NHS reaction).[12]
Incomplete SPAAC reaction.Increase molar excess of BCN-payload; increase reaction time or temperature (e.g., from 4°C to room temp); confirm activity of BCN reagent.[12][13]
Reduction of azide group.Avoid using reducing agents like DTT or TCEP after azide incorporation.[14]
High Aggregation Hydrophobic payload.Reduce the target DAR by limiting azide incorporation; include a hydrophilic PEG spacer in the linker design.[4]
High DMSO concentration during reaction.Ensure final DMSO concentration is below 10-15% during both reaction steps.[11][15]
Formulation issues.Screen different formulation buffers (e.g., varying pH, adding excipients like sucrose or polysorbate).
Heterogeneous Product Non-specific modification.Lysine modification inherently produces a heterogeneous mixture. For a highly homogeneous product, consider site-specific conjugation methods like enzymatic modification or incorporating unnatural amino acids.[8][16]

Conclusion

The use of BCN linkers for ADC synthesis via Strain-Promoted Alkyne-Azide Cycloaddition provides a powerful and reliable platform for developing next-generation targeted therapeutics. The bioorthogonal nature of the reaction, combined with its efficiency under mild, aqueous conditions, allows for the precise and stable conjugation of potent payloads to antibodies. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can reproducibly generate high-quality ADCs and accelerate their drug development programs.

References

  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery . National Institutes of Health (NIH). (URL: [Link])

  • What is BCN:A Versatile Bioconjugation Tool . AxisPharm. (URL: [Link])

  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition . Journal of Visualized Experiments (JoVE). (URL: [Link])

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? . National Institutes of Health (NIH). (URL: [Link])

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates . National Institutes of Health (NIH). (URL: [Link])

  • Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids . PubMed. (URL: [Link])

  • Site-selective modification strategies in antibody–drug conjugates . Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis . PubMed. (URL: [Link])

  • Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics... . ResearchGate. (URL: [Link])

  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria . SpringerLink. (URL: [Link])

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition . National Institutes of Health (NIH). (URL: [Link])

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . National Institutes of Health (NIH). (URL: [Link])

  • Linker Payload Design & Synthesis . Abzena. (URL: [Link])

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) . MDPI. (URL: [Link])

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates . PubMed. (URL: [Link])

  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates . Abzena. (URL: [Link])

  • (PDF) Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . ResearchGate. (URL: [Link])

  • Linker and Payload Synthesis Service . Creative Biolabs. (URL: [Link])

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries . Biomaterials Research. (URL: [Link])

Sources

Application

Application Note: Optimizing N-Alkylation in Bioconjugation

Subject: Reacting Alkyl Bromides (and -Haloacetamides) with Amines Date: October 26, 2023 Author: Senior Application Scientist, Bioconjugation Division Abstract While N-hydroxysuccinimide (NHS) esters are the gold standa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reacting Alkyl Bromides (and


-Haloacetamides) with Amines
Date:  October 26, 2023
Author:  Senior Application Scientist, Bioconjugation Division

Abstract

While N-hydroxysuccinimide (NHS) esters are the gold standard for amine bioconjugation, specific applications require the unique stability and cross-reactivity profiles of alkyl bromides—specifically


-bromoacetamides  and activated benzyl bromides . Unlike NHS esters, which hydrolyze rapidly, alkyl bromides offer extended stability in aqueous buffers, allowing for long-duration incubations and "proximity-driven" covalent labeling. This guide details the thermodynamic and kinetic parameters required to switch alkyl bromide selectivity from Cysteine (thiol) to Lysine (amine), providing a robust protocol for N-alkylation when NHS chemistry is unsuitable.

Introduction: The Stability-Reactivity Tradeoff

In standard bioconjugation, alkyl halides (R-Br) are typically avoided for amine targeting because they are "soft" electrophiles that prefer "soft" nucleophiles (thiols/sulfhydryls). However, this sluggish reactivity toward amines is a feature, not a bug, in specific contexts:

  • Hydrolytic Stability: NHS esters have a half-life of minutes to hours in pH 8.0 buffer. Bromoacetamides are stable for days, enabling long-term incubations necessary for ligand-directed labeling.

  • Linker Synthesis: In small molecule synthesis (pre-conjugation), alkyl bromides are robust intermediates for attaching spacers to amine-containing payloads.

  • Selectivity Tuning: By elevating pH > 9.0, the nucleophilicity of Lysine (

    
    -NH
    
    
    
    ) increases significantly, allowing it to outcompete hydrolysis and react with activated alkyl bromides.
The Chemical Landscape
Reagent ClassPrimary Target (pH 7.5)Primary Target (pH 9.5)Hydrolytic Stability
NHS Ester Amine (Lys, N-term)Hydrolysis (Rapid)Low (

min)
Simple Alkyl Bromide None (Inert)None (Inert)High

-Bromoacetamide
Thiol (Cys)Amine (Lys) + ThiolHigh (

hrs)
Benzyl Bromide Thiol (Cys)Amine (Lys)Moderate

Mechanistic Principles

The reaction follows a classic S


2 Nucleophilic Substitution .[1] For amines to react with alkyl bromides, the amine must be unprotonated (free base).
The pH Switch
  • Cysteine (pKa ~8.3): At pH 7.5, thiols are partially deprotonated and highly nucleophilic (soft). They react rapidly with bromoacetamides.

  • Lysine (pKa ~10.5): At pH 7.5, lysines are protonated (

    
    ) and non-nucleophilic.
    
  • The Strategy: To target amines, we must raise the pH to 9.0–10.0 . This generates a sufficient population of free amine (

    
    ) to attack the carbon-bromide bond.
    
The "Iodide Effect" (Finkelstein Catalysis)

Expert Insight: Alkyl bromides are often too slow for protein conjugation even at high pH. Adding catalytic potassium iodide (KI) converts the alkyl bromide to an alkyl iodide in situ. Iodide is a better leaving group, accelerating the reaction rate by 10–100x without affecting specificity.

ReactionMechanism cluster_catalysis Finkelstein Catalysis (Optional) Amine Protein-NH2 (Nucleophile) TS Transition State [N...C...Br]‡ Amine->TS Attack (pH > 9.0) AlkylBr R-CH2-Br (Electrophile) AlkylBr->TS AlkylI R-CH2-I (Fast Electrophile) AlkylBr->AlkylI I- displaces Br- Product Protein-NH-CH2-R (Secondary Amine) TS->Product Br- leaves Hydrolysis R-CH2-OH (Hydrolyzed Byproduct) TS->Hydrolysis OH- competition KI KI (Catalyst) AlkylI->TS Faster Attack

Figure 1: Mechanism of amine alkylation with alkyl halides, highlighting the catalytic role of Iodide and the competition with hydrolysis.

Experimental Protocols

Protocol A: Bioconjugation of Bromoacetyl-Linker to Protein Amines

Application: Attaching a bromoacetyl-functionalized drug or fluorophore to a protein (e.g., BSA or Antibody) via Lysine residues. Prerequisite: The protein must not contain free surface cysteines, or they must be blocked first (e.g., with NEM), as they will react preferentially.

Materials
  • Buffer A: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.5. (High pH is critical).

  • Reagent: Bromoacetyl-PEG-Biotin or similar bromo-linker (dissolved in DMSO).

  • Catalyst: Potassium Iodide (KI) solution (1 M in water).

  • Quench: 1 M Glycine or Cysteine-HCl.

Workflow
  • Buffer Exchange: Exchange the protein into Buffer A using a desalting column (e.g., Zeba Spin, PD-10).

    • Note: Do not use PBS; the pH (7.4) is too low for amine alkylation with bromides.

    • Concentration: Target protein concentration > 2 mg/mL to drive second-order kinetics.

  • Reagent Preparation: Dissolve the Bromoacetyl reagent in anhydrous DMSO to 50 mM.

  • Reaction Assembly:

    • Add the Bromoacetyl reagent to the protein solution at a 20–50 molar excess .

    • Optimization Step: Add KI to a final concentration of 10 mM. This acts as a catalyst.[2][3]

    • Final organic solvent (DMSO) concentration should remain < 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate at 37°C for 12–24 hours .

    • Why heat?

      
       reactions with alkyl bromides have a high activation energy compared to NHS acylation. Room temperature is often insufficient for amines.
      
  • Quenching: Add Cysteine-HCl to a final concentration of 10 mM. Incubate for 30 minutes.

    • Mechanism:[4] The thiol of cysteine will rapidly scavenge any remaining bromoacetyl groups.

  • Purification: Remove excess reagent and catalyst via dialysis or size-exclusion chromatography (SEC).

Protocol B: Small Molecule Linker Synthesis (Organic Phase)

Application: Synthesizing a linker intermediate by reacting a primary amine with an alkyl bromide prior to protein conjugation.

Materials
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Base: DIPEA (Diisopropylethylamine) or K

    
    CO
    
    
    
    .
  • Reagents: Alkyl Bromide linker + Amine-containing payload.

Workflow
  • Dissolution: Dissolve the amine payload (1 eq) in DMF.

  • Base Addition: Add DIPEA (2.0 eq) to scavenge the HBr generated during the reaction.

  • Alkylation: Add the Alkyl Bromide (0.9 eq).

    • Critical Step: Use a slight deficit of the alkyl bromide if you want to avoid over-alkylation (quaternary ammonium salt formation). If the amine is primary, it can react twice.[5]

  • Reaction: Stir at 50–60°C for 4–16 hours. Monitor by LC-MS.

  • Workup: Evaporate solvent; purify via Flash Chromatography or Prep-HPLC.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low (< 9.[6][7]0)Use Carbonate buffer pH 9.5–10.0.
Low Conjugation Yield Temp too lowIncrease incubation to 37°C or add 10 mM KI catalyst.
Precipitation Over-alkylationReduce molar excess of reagent; ensure DMSO < 10%.
Non-Specific Binding Histidine reactionThis is inherent at high pH. Lower pH to 8.5 and accept lower yield, or switch to NHS chemistry.
Reagent Hydrolysis Old DMSO stockPrepare bromoacetyl reagents fresh; DMSO absorbs water over time.
Analytical Validation (LC-MS)

When analyzing the conjugate by Mass Spectrometry (Intact Protein or Peptide Mapping):

  • Mass Shift: Look for the mass of the alkyl group minus the Bromide (HBr is lost).

    • Example: For a Bromoacetyl-R reagent, the mass addition is

      
      .
      
  • Selectivity Check: Perform peptide mapping with protease digestion. If you see modification on Histidine (His) or Methionine (Met), the pH or reagent excess was likely too high.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[8] Academic Press.

    • The definitive text on bioconjugation chemistry, covering alkyl halide reactivity and pH dependence.
  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[4] Chemistry – An Asian Journal, 4(5), 630-640.

    • Discusses the selectivity of alpha-halocarbonyls and the conditions required to favor cysteine over lysine.
  • Gauthier, M. A., & Klok, H. A. (2008). "Peptide/protein-polymer conjugates: synthetic strategies and design concepts.

    • Reviews polymerization initiators (often alkyl bromides)
  • Thermo Fisher Scientific. "Chemistry of Crosslinking.

    • Practical guide on haloacetyl reactivity and buffer selection.

Sources

Method

Optimizing SPAAC: A Technical Guide to BCN-Labeling Conditions

Application Note | Version 2.0 Executive Summary This guide provides an in-depth technical analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Bicyclo[6.1.0]nonyne (BCN). While Dibenzocyclooctyne (DB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.0

Executive Summary

This guide provides an in-depth technical analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Bicyclo[6.1.0]nonyne (BCN). While Dibenzocyclooctyne (DBCO) is often the default choice for copper-free click chemistry due to its rapid kinetics, BCN offers superior hydrophilicity and thiol stability, making it the preferred reagent for intracellular labeling and antibody-drug conjugate (ADC) development where aggregation and non-specific binding are critical failure modes.

Scientific Foundation: The BCN Advantage

Mechanism of Action

SPAAC relies on the release of ring strain energy (~18-20 kcal/mol) to drive the cycloaddition of an azide and an alkyne without a copper catalyst. BCN derives its reactivity from the fusion of a cyclooctyne ring with a cyclopropane ring. This geometric deformation forces the alkyne bond to bend (~160° instead of 180°), lowering the activation energy for the reaction with azides.

BCN_Mechanism cluster_0 Reaction Environment BCN BCN Reagent (Strained Alkyne) TS Transition State (Concerted) BCN->TS Strain Energy Release Azide Azide-Tagged Biomolecule Azide->TS Product Stable Triazole Conjugate TS->Product Irreversible k ~0.2 M-1s-1

Figure 1: Mechanism of BCN-Azide SPAAC reaction. The cyclopropane fusion provides the necessary ring strain to drive the reaction without metal catalysis.

Comparative Analysis: BCN vs. DBCO

Choosing the correct cyclooctyne is the first step in experimental design. While DBCO is kinetically faster, BCN is chemically "quieter" in complex biological milieus.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Impact on Experiment
Kinetics (

)
0.14 – 0.29 M

s

0.30 – 1.0 M

s

DBCO is better for low-concentration targets; BCN requires higher molar excess.
Hydrophilicity High Low (Hydrophobic)BCN reduces aggregation of labeled proteins; DBCO often induces hydrophobic burial.
Thiol Stability High Moderate/LowBCN is stable against glutathione (GSH); DBCO slowly reacts with thiols (Michael-like addition).
Regiochemistry Symmetric (endo)AsymmetricBCN yields a single isomer product; DBCO yields regioisomeric mixtures.
Size CompactBulkyBCN causes less steric perturbation to the biomolecule.

Expert Insight: For intracellular applications involving high glutathione concentrations (1-10 mM), BCN is strictly recommended over DBCO to prevent off-target thiol modification which depletes the probe and increases background noise [1].

Critical Reaction Parameters

Solvent Compatibility & pH
  • Aqueous Buffers: SPAAC is compatible with most physiological buffers (PBS, Tris, HEPES, MES) at pH 6.0 – 8.0.

    • Optimal pH: 7.4.

    • Avoid: Buffers containing sodium azide (NaN

      
      ) as a preservative. This will competitively react with the BCN, quenching the reaction immediately.
      
  • Organic Co-solvents: BCN reagents are often supplied as solids or DMSO stocks.

    • Limit: Keep DMSO/DMF concentration < 5-10% (v/v) when labeling proteins to prevent denaturation.

    • Solubility: BCN-PEG

      
       derivatives are preferred for purely aqueous reactions.
      
Stoichiometry and Concentration

Because BCN kinetics are second-order, the reaction rate depends linearly on the concentration of both reactants.

  • Small Molecule/Peptide Labeling: Reactants at equimolar ratios (1:1) at high concentrations (>5 mM) typically reach completion in < 2 hours.

  • Protein Labeling: Since protein concentration is often the limiting factor (< 50 µM), a molar excess of BCN is required to drive pseudo-first-order kinetics.

    • Recommendation: Use 5–10 equivalents of BCN per azide group.

Protocol A: Protein-Small Molecule Conjugation

Objective: Labeling a purified Azide-tagged protein (e.g., IgG-N3) with a BCN-Fluorophore.

Materials
  • Azide-functionalized protein (1–5 mg/mL in PBS, pH 7.4).

  • BCN-Fluorophore (10 mM stock in anhydrous DMSO).

  • Desalting columns (e.g., Zeba Spin or PD-10).

  • Anhydrous DMSO or DMF.

Workflow Diagram

Protocol_Workflow Start Start: Azide-Protein (in PBS, Azide-free) Calc Calculate Stoichiometry (Target: 5-10x BCN excess) Start->Calc Mix Add BCN-Fluorophore (Keep DMSO < 5%) Calc->Mix Incubate Incubate 4°C for 12-16h OR RT for 2-4h Mix->Incubate Purify Purification (Size Exclusion/Dialysis) Incubate->Purify QC QC: UV-Vis & SDS-PAGE Purify->QC

Figure 2: Step-by-step workflow for in vitro protein conjugation.

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure the protein is in an azide-free buffer (PBS or HEPES, pH 7.4). If the storage buffer contains NaN

    
    , dialyze or desalt immediately.
    
  • Calculation:

    • Calculate moles of protein:

      
      .
      
    • Calculate moles of BCN needed:

      
       (for 5 eq).
      
  • Reaction Assembly:

    • Add the calculated volume of BCN stock to the protein solution.

    • Tip: Do not add DMSO stock directly to the center of the protein solution; pipette against the tube wall and vortex immediately to prevent local precipitation.

  • Incubation:

    • Option A (Fast): Incubate at Room Temperature (20-25°C) for 2–4 hours with gentle agitation.

    • Option B (Gentle): Incubate at 4°C overnight (12–18 hours) to preserve sensitive proteins.

  • Quenching (Optional): Add 50 equivalents of a soluble azide (e.g., 3-azido-1-propanol) to scavenge unreacted BCN if purification is delayed.

  • Purification: Remove excess BCN using a desalting column (MWCO 7kDa) or dialysis. Unreacted BCN can cause high background in imaging.

Protocol B: Live Cell Metabolic Labeling

Objective: Visualizing cell-surface glycans using Ac4ManNAz and BCN-probes.

Scientific Rationale

Metabolic oligosaccharide engineering (MOE) incorporates azido-sugars into cell surface glycans. BCN is superior here due to its lack of toxicity and stability against cellular thiols compared to DBCO or copper-catalyzed methods [2, 3].

Methodology
  • Seeding: Seed cells (e.g., HeLa, CHO) on coverslips to reach 70% confluency.

  • Metabolic Labeling:

    • Treat cells with 25–50 µM Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) in culture media for 24–48 hours.

    • Control: Treat a separate set of cells with vehicle (DMSO) only.

  • Washing: Remove media and wash cells 2x with warm PBS (containing 1% FBS to maintain cell health).

  • Labeling Reaction:

    • Prepare labeling solution: 5–10 µM BCN-Fluorophore in warm media or PBS (+1% FBS).

    • Note: Lower concentrations (1–5 µM) reduce background but may require longer incubation.

    • Add to cells and incubate for 30–60 minutes at 37°C.

  • Fixation & Imaging:

    • Wash cells 3x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins.

    • Stain nuclei (DAPI) and mount for confocal microscopy.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Conjugation Sodium Azide in bufferCheck all buffers for preservatives. Dialyze sample.
Precipitation BCN hydrophobicityUse BCN-PEG

-derivatives. Ensure organic solvent < 10%.
High Background Non-specific bindingReduce BCN concentration. Perform more rigorous washes. Use BSA/FBS during labeling.
Low Yield Steric hindranceIncrease linker length (PEG spacer) between BCN and the payload.

Self-Validating QC System:

  • UV-Vis Absorbance: For protein-fluorophore conjugates, measure A280 (protein) and A_max (dye). Calculate Degree of Labeling (DOL) correcting for the dye's contribution to A280.

  • SDS-PAGE: Run the conjugate on a gel. A shift to a higher molecular weight or fluorescence in the gel (before Coomassie staining) confirms covalent attachment.

References

  • Dommerholt, J., et al. (2010).[1] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422–9425.

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[2][3][4] "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046–15047.[4]

  • van Delft, P., et al. (2011).[5] "Bioconjugation with Strained Alkenes and Alkynes." Accounts of Chemical Research, 44(9), 805–815.

  • Sletten, E. M., & Bertozzi, C. R. (2011). "From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions." Accounts of Chemical Research, 44(9), 666–676.

Sources

Application

Application Notes and Protocols for BCN-PEG-Bromide in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target protein ligand to an E3 ubiquitin ligase ligand. This guide provides an in-depth exploration of BCN-PEG-Bromide as a versatile and efficient linker for PROTAC synthesis. We will dissect the strategic advantages of its constituent parts—the BCN group for bioorthogonal conjugation, the polyethylene glycol (PEG) chain for optimizing physicochemical properties, and the bromide for stable covalent attachment. This document offers detailed protocols, causality-driven experimental choices, and data presentation to empower researchers in the rational design and synthesis of potent PROTAC molecules.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The linker is far more than a simple spacer; it is a crucial determinant of a PROTAC's biological activity, influencing ternary complex formation, cell permeability, solubility, and pharmacokinetic properties.[4]

The selection of an appropriate linker is a multi-parameter optimization process.[3] Factors such as length, rigidity, and chemical composition must be carefully considered to ensure the proper spatial orientation of the POI and E3 ligase for efficient ubiquitination.[5] This guide focuses on the BCN-PEG-Bromide linker, a tool that offers a powerful combination of features to address key challenges in PROTAC development.

The Strategic Advantage of BCN-PEG-Bromide

The BCN-PEG-Bromide linker is a heterobifunctional molecule designed for a modular and efficient approach to PROTAC synthesis. Each component of this linker serves a distinct and critical function:

  • Bicyclo[6.1.0]nonyne (BCN): The BCN group is a strained alkyne that is highly reactive towards azides in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[6] This is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[7] A key advantage of SPAAC is that it is a copper-free reaction, making it ideal for biological applications where copper toxicity is a concern.[8]

  • Polyethylene Glycol (PEG): The PEG chain is composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[9] This is instrumental in overcoming the poor solubility and cell permeability often associated with large, lipophilic PROTACs.[10] The length of the PEG chain can be varied to optimize the distance between the POI and E3 ligase, a critical factor for efficient ternary complex formation.[11]

  • Bromide: The bromide atom serves as a stable and reliable leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to a nucleophilic functional group (such as an amine or hydroxyl group) on either the POI-binding ligand or the E3 ligase ligand.[12]

The combination of these three components in a single linker provides a powerful and versatile tool for PROTAC synthesis, enabling a convergent and modular approach to building libraries of PROTACs for optimization.

Workflow for PROTAC Synthesis using BCN-PEG-Bromide

The synthesis of a PROTAC using a BCN-PEG-Bromide linker typically follows a two-stage process. This modular approach allows for the separate synthesis and purification of the ligand-linker conjugates before the final click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Ligand-Linker Conjugation cluster_stage2 Stage 2: PROTAC Assembly via SPAAC POI_Ligand POI Ligand (with Nucleophile, e.g., -NH2) Conjugation Nucleophilic Substitution POI_Ligand->Conjugation BCN_PEG_Br BCN-PEG-Bromide Linker BCN_PEG_Br->Conjugation POI_Linker_Conjugate POI-Linker Conjugate (BCN-PEG-NH-POI) Conjugation->POI_Linker_Conjugate E3_Ligand E3 Ligase Ligand (with Azide, e.g., -N3) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition POI_Linker_Conjugate->SPAAC E3_Ligand->SPAAC Final_PROTAC Final PROTAC Molecule SPAAC->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using BCN-PEG-Bromide.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC using a BCN-PEG-Bromide linker. These are representative protocols and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Synthesis of the Ligand-Linker Conjugate

This protocol describes the conjugation of an amine-containing ligand (either for the POI or E3 ligase) to the BCN-PEG-Bromide linker via nucleophilic substitution.

Materials:

  • Amine-containing ligand

  • BCN-PEG-Bromide (e.g., BCN-PEG3-Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon gas supply

  • Thin-layer chromatography (TLC) supplies

  • Flash column chromatography system

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. This acts as a non-nucleophilic base to scavenge the HBr byproduct.

  • Linker Addition: Add the BCN-PEG-Bromide linker (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (N2 or Ar) at room temperature for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The formation of a new, more polar spot corresponding to the ligand-linker conjugate should be observed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure ligand-linker conjugate.

  • Characterization: Confirm the structure and purity of the product by LC-MS and ¹H NMR.

Table 1: Representative Reagent Quantities for Ligand-Linker Conjugation

ReagentMolar Eq.Representative Mass
Amine-containing Ligand1.0100 mg
BCN-PEG3-Bromide1.2Varies by MW
DIPEA3.0Varies by MW
Anhydrous DMF-5 mL
Protocol 2: PROTAC Assembly via SPAAC

This protocol details the final step of PROTAC synthesis, where the BCN-containing ligand-linker conjugate is reacted with an azide-functionalized ligand.

Materials:

  • BCN-containing ligand-linker conjugate (from Protocol 1)

  • Azide-functionalized ligand

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stir plate and magnetic stir bar

  • Reaction vessel

  • Preparative HPLC system

  • Lyophilizer

Procedure:

  • Reaction Setup: Dissolve the BCN-containing ligand-linker conjugate (1.0 eq) and the azide-functionalized ligand (1.1 eq) in anhydrous DMSO.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically fast and can be monitored by LC-MS.

  • Monitoring the Reaction: Monitor the disappearance of the starting materials and the formation of the product peak by LC-MS.

  • Purification: Purify the final PROTAC by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

  • Product Isolation: Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

  • Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR.

Table 2: Representative Purification Parameters for Final PROTAC

ParameterCondition
Column C18, 5 µm, 100 Å
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Characterization and Quality Control

Thorough characterization of the final PROTAC is essential to ensure its identity, purity, and stability.

QC_Workflow Start Purified PROTAC Purity Purity Assessment (Analytical HPLC >95%) Start->Purity Identity Identity Confirmation (HRMS) Start->Identity Structure Structural Elucidation (¹H and ¹³C NMR) Start->Structure Final Biologically Active PROTAC Purity->Final Identity->Final Structure->Final

Caption: A typical analytical workflow for PROTAC characterization.

Conclusion

The BCN-PEG-Bromide linker offers a robust and versatile platform for the synthesis of PROTACs. The strategic combination of a bioorthogonal BCN group, a solubilizing PEG chain, and a reactive bromide handle allows for a modular and efficient synthetic approach. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively leverage this powerful tool to accelerate the discovery and development of novel protein degraders. The ability to systematically vary the PEG linker length and combine different POI and E3 ligase ligands makes the BCN-PEG-Bromide linker an invaluable asset in the optimization of PROTAC efficacy.

References

  • AxisPharm. (2024, September 7). What is BCN:A Versatile Bioconjugation Tool. Retrieved from [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Troup, R. I., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH. Retrieved from [Link]

  • o2h discovery. (n.d.). Protac synthesis services | targeted protein degradation. Retrieved from [Link]

  • ChemPartner. (n.d.). PROTAC Chemistry. Retrieved from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC. Retrieved from [Link]

  • (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). ResearchGate. Retrieved from [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). RSC Publishing. Retrieved from [Link]

  • Aurigene. (2025, October 28). PROTAC Discovery and Development Services. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Structures of representative PROTACs with PEG/alkyl linkers. BTK... (n.d.). ResearchGate. Retrieved from [Link]

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024, December 12). PMC. Retrieved from [Link]

  • Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. (n.d.). PubMed. Retrieved from [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. (n.d.). SciSpace. Retrieved from [Link]

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Method

Application Notes and Protocols: Surface Modification of Polymers Using BCN Click Chemistry

Introduction: Harnessing the Power of BCN Click Chemistry for Advanced Polymer Surfaces In the landscape of materials science and drug development, the ability to precisely control the surface properties of polymers is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of BCN Click Chemistry for Advanced Polymer Surfaces

In the landscape of materials science and drug development, the ability to precisely control the surface properties of polymers is paramount. Surface modification dictates how a material interacts with its environment, influencing everything from biocompatibility and cellular adhesion to diagnostic sensitivity and drug delivery kinetics. Among the arsenal of chemical tools available, "click chemistry" has emerged as a transformative methodology due to its efficiency, specificity, and mild reaction conditions.[1][2]

This guide focuses on a powerful class of click chemistry: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and specifically, the use of Bicyclononyne (BCN) reagents.[3][4] SPAAC is a bioorthogonal reaction, meaning it can proceed within complex biological environments without interfering with native biochemical processes.[5][6] This is achieved by eliminating the need for cytotoxic copper catalysts, a significant advantage for biomedical applications.[7][8] BCN, a strained cyclooctyne, offers an exceptional balance of high reactivity and a small molecular footprint, minimizing potential disruption to the function of conjugated biomolecules.[3][7]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of polymers using BCN click chemistry. We will delve into the core principles, present step-by-step methodologies for functionalization and conjugation, and discuss essential characterization techniques to validate your results.

The BCN-Azide SPAAC Reaction: A Bioorthogonal Powerhouse

The cornerstone of this methodology is the reaction between a strained alkyne (BCN) and an azide-containing molecule. The inherent ring strain in the BCN molecule provides the necessary activation energy for a [3+2] cycloaddition reaction with an azide, proceeding rapidly and specifically under physiological conditions to form a stable triazole linkage.[1][9] This reaction is highly selective, as both BCN and azide moieties are largely inert to the functional groups commonly found in biological systems.[10]

SPAAC_Mechanism BCN BCN-Polymer Surface p1 BCN->p1 Azide Azide-Molecule (e.g., Peptide, Drug) Azide->p1 Plus + Plus->p1 Triazole Stable Triazole Linkage p2 p1->p2 Strain-Promoted [3+2] Cycloaddition (Copper-Free, Bioorthogonal) p2->Triazole

Caption: BCN-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

PART 1: Preparing the Polymer Surface for Click Chemistry

The first critical phase is the introduction of either the BCN or the azide functionality onto the polymer surface. The choice between these two strategies often depends on the nature of the polymer, its existing functional groups, and the molecule to be conjugated.

Strategy A: "Grafting To" - Activating and Functionalizing Pre-existing Surfaces

This approach involves modifying a pre-formed polymer material. It is a versatile method applicable to a wide range of polymer shapes and forms (e.g., films, nanoparticles, medical devices). The general workflow involves activating the surface to introduce reactive handles (like amines or carboxylic acids) and then coupling the BCN or azide-containing linker.[11][12]

Grafting_To_Workflow Start Inert Polymer Surface Activation Surface Activation (e.g., Plasma, Chemical Etching) Start->Activation FunctionalGroups Surface with Reactive Groups (-OH, -COOH, -NH2) Activation->FunctionalGroups Coupling Couple BCN Linker (e.g., BCN-NHS Ester) FunctionalGroups->Coupling Ready BCN-Functionalized Surface (Ready for Click) Coupling->Ready

Caption: Workflow for the "Grafting To" surface modification method.

Protocol 1: Surface Amination and BCN-NHS Ester Coupling

This protocol is designed for polymers that lack native amine groups. It first introduces primary amines, which then serve as targets for an N-hydroxysuccinimide (NHS) ester-functionalized BCN reagent.

Materials:

  • Polymer substrate (e.g., Polystyrene, PMMA)

  • DiH2O (Deionized water)

  • Ethanol

  • Nitrogen or Argon gas

  • Plasma cleaner or UV-Ozone system

  • Allylamine

  • BCN-NHS Ester (e.g., endo-BCN-pentanoic NHS ester)[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Substrate Cleaning: Thoroughly clean the polymer surface by sonicating in ethanol for 15 minutes, followed by rinsing with DiH2O. Dry the substrate under a stream of nitrogen gas.

  • Surface Activation: Place the cleaned substrate in a plasma cleaner. Treat with oxygen plasma (typically 50-100 W for 1-5 minutes) to introduce hydroxyl and carboxyl groups. This step increases surface energy and prepares it for subsequent chemical modification.

  • Vapor-Phase Amination: Immediately after plasma treatment, place the substrate in a vacuum desiccator along with a small vial containing allylamine. Apply vacuum for 1-2 minutes and then seal the desiccator. Allow the vapor-phase reaction to proceed for 2-4 hours at room temperature. The plasma-activated surface will react with the allylamine to create a surface rich in primary amines.

  • Preparation of BCN Coupling Solution: Dissolve the BCN-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM. Causality Note: NHS esters are susceptible to hydrolysis, so using anhydrous solvents is critical for high coupling efficiency.[14]

  • BCN Coupling Reaction: Immerse the aminated polymer surface in the BCN-NHS ester solution. Add a base such as TEA or DIPEA (to a final concentration of ~20 mM) to catalyze the reaction by deprotonating the surface amine groups. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light and moisture.

  • Washing: After the reaction, remove the substrate and wash it extensively to remove any non-covalently bound reagents. A typical washing sequence is: DMF/DMSO (2x), Ethanol (2x), DiH2O (2x).

  • Drying and Storage: Dry the BCN-functionalized surface under a stream of nitrogen. The surface is now ready for conjugation with an azide-containing molecule. Store under inert gas at 4°C or -20°C for long-term stability.[4]

Strategy B: "Grafting From" - Polymerization with Functional Monomers

This method involves synthesizing the polymer with the click chemistry handle already incorporated into its backbone.[15][16] This is achieved by including a monomer that contains a BCN or azide group during the polymerization process (e.g., ATRP, RAFT). This approach provides excellent control over the density of functional groups throughout the polymer matrix.

Grafting_From_Workflow Monomers Standard Monomer + BCN-functionalized Monomer Polymerization Controlled Polymerization (e.g., ATRP, RAFT) Monomers->Polymerization Initiator Initiator / Catalyst Initiator->Polymerization Polymer Polymer with Integrated BCN Groups Polymerization->Polymer Coating Surface Coating (e.g., Spin Coating, Dip Coating) Polymer->Coating Ready BCN-Functionalized Surface (Ready for Click) Coating->Ready

Caption: Workflow for creating functional surfaces via the "Grafting From" method.

PART 2: Performing the BCN-Azide Click Reaction on the Polymer Surface

Once the polymer surface is successfully functionalized with BCN groups, the final conjugation step can be performed. This protocol details the immobilization of an azide-modified biomolecule, such as a peptide or oligonucleotide.

Protocol 2: Immobilization of an Azide-Peptide onto a BCN-Functionalized Surface

Materials:

  • BCN-functionalized polymer substrate (from Part 1)

  • Azide-functionalized peptide (custom synthesis or commercially available)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. For molecules sensitive to hydrolysis, other buffers like HEPES can be used.

  • DiH2O

  • Nitrogen or Argon gas

Procedure:

  • Prepare Peptide Solution: Dissolve the azide-functionalized peptide in the reaction buffer (PBS, pH 7.4) to a desired final concentration. A typical starting concentration is 100 µM to 1 mM. Expertise Note: The optimal concentration depends on the desired surface density and the reactivity of the specific BCN and azide pair. It is often necessary to perform a titration experiment to determine the ideal concentration.

  • Click Reaction: Immerse the BCN-functionalized substrate in the peptide solution. Ensure the entire functionalized surface is covered. The reaction can be carried out in a petri dish or a multi-well plate.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. Gentle agitation (e.g., on an orbital shaker) can improve reaction efficiency by overcoming mass transport limitations to the surface. The reaction is bioorthogonal and does not require a catalyst.[4][7]

  • Washing: After incubation, remove the substrate from the peptide solution. Wash thoroughly to remove any non-specifically adsorbed peptide. A recommended washing sequence is:

    • Reaction Buffer (PBS) with 0.05% Tween-20 (2x, 5 minutes each with agitation)

    • Reaction Buffer (PBS) (2x, 5 minutes each)

    • DiH2O (2x, 5 minutes each)

  • Drying and Storage: Gently dry the surface with nitrogen or argon gas. The biomolecule-functionalized polymer surface is now ready for its intended application (e.g., cell culture, biosensing). Store hydrated at 4°C in a sterile buffer.

PART 3: Validation and Characterization of Modified Surfaces

Trustworthiness in any surface modification protocol relies on robust validation. A multi-technique approach is essential to confirm that each step of the modification process was successful.

Technique Purpose Expected Outcome for Successful BCN Modification & Conjugation
Contact Angle Goniometry Measures surface wettability (hydrophilicity/hydrophobicity).[17]A decrease in water contact angle after plasma activation. A subsequent change (increase or decrease) after BCN linker attachment and a significant change after biomolecule conjugation, reflecting the properties of the attached molecule.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the top few nanometers of the surface.[14]Appearance of the N1s signal after amination. A significant increase in the N1s signal after peptide conjugation, corresponding to the nitrogen atoms in the peptide backbone and the newly formed triazole ring.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) Identifies chemical functional groups on the surface.[18]Disappearance of the characteristic azide peak (~2100 cm⁻¹) after the click reaction. Appearance of new peaks corresponding to the conjugated biomolecule (e.g., amide I and II bands for proteins at ~1650 cm⁻¹ and ~1550 cm⁻¹).
Atomic Force Microscopy (AFM) Provides topographical images of the surface at the nanoscale.[19]Changes in surface roughness and morphology after each modification step. Can reveal the formation of a uniform molecular layer.
Fluorescence Microscopy Visualizes the conjugated molecule if it is fluorescently labeled.If a fluorescently tagged azide molecule (e.g., Azide-Fluor 488) is used, a uniform fluorescent signal across the surface confirms successful and evenly distributed conjugation.

Conclusion

The surface modification of polymers using BCN click chemistry represents a robust, versatile, and highly efficient strategy for creating advanced functional materials.[20][21] Its bioorthogonality and mild reaction conditions make it particularly suitable for applications in drug delivery, tissue engineering, and diagnostics, where the integrity of sensitive biomolecules must be preserved.[22][23] By following the detailed protocols and validation techniques outlined in this guide, researchers can confidently design and fabricate precisely tailored polymer surfaces to meet the demands of their specific applications.

References

  • Benchchem. (n.d.). Synthesis and Application of BCN-OH Functionalized Polymers.
  • Adronov, A., et al. (n.d.). A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. ResearchGate.
  • ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • PMC. (n.d.). Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration.
  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Li, K., Fong, D., Meichsner, E., & Adronov, A. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry, 27(16), 5057-5073. Retrieved from [Link]

  • Macromolecules. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization.
  • AxisPharm. (n.d.). BCN-PEG Click Chemistry Linker Reagents.
  • ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
  • RSC Publishing. (n.d.). Cyclic polymers based on UV-induced strain promoted azide–alkyne cycloaddition reaction.
  • BroadPharm. (n.d.). BCN - Click Chemistry Reagents.
  • ResearchGate. (n.d.). Kinetics of SPANC reactions of acyclic nitrones and BCN.
  • PMC. (n.d.). Oligonucleotide Tagging for Copper-Free Click Conjugation.
  • Technology Networks. (n.d.). Click Chemistry in Biomedical Applications.
  • BroadPharm. (2021). What is Click Chemistry?.
  • MDPI. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery.
  • PMC. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • BroadPharm. (n.d.). BCN.
  • A Recent Concept of Importance: Click Chemistry. (n.d.).
  • BroadPharm. (2022). BCN-Azide Ligation Protocol.
  • Conju-Probe. (n.d.). BCN reagents BCN linkers Click Chemistry reagents.
  • Plückthun, A., et al. (2015). Liposome functionalization with copper-free “click chemistry”. Journal of Controlled Release, 200, 10-17.
  • Precise PEG. (n.d.). BCN Reagents | Strain-Promoted Click for Cycloaddition.
  • Interchim. (n.d.). Click chemistries.
  • ResearchGate. (n.d.). Characterization Techniques for Polymer Nanocomposites.
  • BOC Sciences. (n.d.). Click Chemistry Tools & Reagents - Bioconjugation.
  • IRJEdT. (2024). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery.
  • ResolveMass Laboratories. (n.d.). An Overview of Analytical Techniques for Polymer Characterization.
  • OSTI.gov. (n.d.). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C.
  • ResearchGate. (2019). (PDF) Click Chemistry as a Tool for Cell Engineering and Drug Delivery.
  • ResearchGate. (n.d.). General synthetic strategy towards BCN and TCO double functionalized peptides containing free lysine residues.
  • Beijing Institute of Technology. (2020). Functional Isocyanide-Based Polymers.
  • ACS Publications. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior.
  • NIH. (n.d.). Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules.
  • ResearchGate. (n.d.). Polymer surface modification for the attachment of bioactive compounds.
  • Routledge. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications.
  • PMC. (n.d.). Surface Modification of Polymer Substrates for Biomedical Applications.
  • PMC. (n.d.). Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings.
  • ACS Publications. (n.d.). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation.
  • (n.d.). SURFACE MODIFICATION AND PATTERNING OF BIOMOLECULES AND CELLS, USING A POLYMER LIFT-OFF TEMPLATE.
  • MDPI. (n.d.). Chitosan-Based Molecularly Imprinted Polymers as Functional Adsorbents: Selective m-Cresol Removal from Red Wine.
  • OUCI. (n.d.). Polymer surface modification for the attachment of bioactive compounds.
  • The Karp Lab. (n.d.). OneStep Modification of Superhydrophobic Surfaces by a MusselInspired Polymer Coating.

Sources

Application

Application Note: Solvent Selection &amp; Protocols for BCN-Carbamate-PEG2-Bromide Conjugation

Abstract The BCN-carbamate-PEG2-Bromide linker represents a high-utility heterobifunctional reagent designed for creating Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanomaterials.[1] Its dual reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The BCN-carbamate-PEG2-Bromide linker represents a high-utility heterobifunctional reagent designed for creating Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanomaterials.[1] Its dual reactivity—combining the bioorthogonal specificity of Bicyclo[6.1.0]nonyne (BCN ) with the alkylating potential of a primary Bromide —requires a bifurcated solvent strategy. This guide delineates the precise solvent systems required to balance the hydrophobicity of the BCN ring, the hydrolytic susceptibility of the alkyl bromide, and the solubility requirements of biological targets.

Introduction: The Chemical Paradox

Successful conjugation with BCN-carbamate-PEG2-Bromide relies on managing two opposing chemical behaviors.

  • The BCN Moiety (Lipophilic/Stable): The strained alkyne is kinetically stable in most solvents but is highly lipophilic. It requires organic co-solvents to remain in solution during aqueous bioconjugations.

  • The Alkyl Bromide (Electrophilic/Labile): The primary bromide is an electrophile intended for

    
     reactions (e.g., with phenolic hydroxyls, amines, or thiols). However, it is susceptible to hydrolysis in aqueous conditions, particularly at pH > 8.0, converting the reactive handle into an inert alcohol.
    

Critical Implication: You cannot use a "one-size-fits-all" solvent.[1][2] The workflow must be split into Stock Preparation , Functionalization (Bromide reaction) , and Bioconjugation (BCN reaction) .

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on polarity, proticity, and reactive group stability.

Solvent ClassSpecific SolventSuitabilityCritical Notes
Polar Aprotic Anhydrous DMSO Excellent Primary choice for Stock. High solubility (>50 mM).[1][2] Hygroscopic; must be fresh/anhydrous to prevent bromide hydrolysis.[1]
Polar Aprotic Anhydrous DMAc Good Alternative to DMSO. Easier to remove by lyophilization than DMSO.[1] Good for small molecule synthesis.[1]
Polar Aprotic DMF CautionAvoid for long-term storage.[1][2][3] Can degrade to dimethylamine, which may react with the bromide or other electrophiles.
Polar Protic Methanol/Ethanol PoorDo NOT use. Nucleophilic solvent; will solvolyze the bromide (alcoholysis) and compete with the target.
Aqueous Buffer PBS / HEPES Co-solvent onlyBCN is insoluble without organic help.[1] Bromide hydrolyzes slowly at pH 7, rapidly at pH > 8.5.
Non-Polar DCM / Chloroform IntermediateGood for the linker itself, but often incompatible with the conjugation targets (proteins/peptides).

Decision Logic: Solvent Workflows

The following diagram illustrates the decision process for solvent selection based on your immediate experimental step.

Solvent_Selection Start Start: BCN-carbamate-PEG2-Bromide Step1 Step 1: Stock Solution Prep Start->Step1 DMSO Use Anhydrous DMSO (Store -20°C, Desiccated) Step1->DMSO DMF Use DMF? Step1->DMF Target_Q What is the Conjugation Target? DMSO->Target_Q DMF_Warn Warning: Amine degradation products may react with Bromide DMF->DMF_Warn SmallMol Small Molecule / Drug (Hydrophobic) Target_Q->SmallMol Biomolecule Protein / Antibody (Hydrophilic) Target_Q->Biomolecule Org_Synth Organic Synthesis Mode Solvent: DMF, DMAc, or DMSO Base: K2CO3 or DIPEA SmallMol->Org_Synth Bio_Conj Bioconjugation Mode (SPAAC) Solvent: PBS + 5-10% DMSO pH: 7.0 - 7.4 Biomolecule->Bio_Conj

Figure 1: Decision tree for solvent selection ensuring linker stability and solubility.[1][2]

Detailed Protocols

Phase A: Stock Preparation (Critical)

Objective: Create a stable, high-concentration stock solution.[1][2]

  • Equilibrate: Allow the vial of BCN-carbamate-PEG2-Bromide to reach room temperature before opening to prevent moisture condensation (water = bromide death).

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).[1]

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM .

    • Note: The PEG2 spacer aids solubility, but the BCN ring is waxy. Vortex vigorously for 30 seconds.[1]

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate for 10 seconds.

  • Storage: Aliquot immediately. Store at -20°C under inert gas (Argon/Nitrogen).

Phase B: Functionalizing a Small Molecule (The Bromide Reaction)

Context: You are attaching the linker to a drug payload (e.g., a phenol or amine) via the Bromide group.

Reagents:

  • Target Molecule (e.g., Phenol-derivative)[1][2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Dissolve the Target Molecule (1.0 eq) in anhydrous DMF.[1]

  • Add Base (2.0 eq).[1] Stir for 10 minutes to deprotonate the nucleophile.

  • Add BCN-carbamate-PEG2-Bromide stock (1.2 eq) dropwise.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours.

    • Optimization: If sluggish, heat to 40°C. Do not exceed 60°C, as BCN stability decreases.

  • Purification: The Bromide is now consumed. Purify via Normal Phase Flash Chromatography or Prep-HPLC.[1][2]

Phase C: Bioconjugation via SPAAC (The BCN Reaction)

Context: Clicking the BCN-functionalized payload to an Azide-labeled antibody/protein.[1][2][4]

Reagents:

  • Azide-labeled Protein (in PBS, pH 7.4)

  • BCN-Ligand (from Phase B)[1]

  • Co-solvent: DMSO[2][5][6]

Protocol:

  • Calculate: Determine the molar excess of BCN-Ligand needed (typically 5–10 molar equivalents for antibodies).[1][2]

  • Solvent Check: Ensure the protein buffer is free of primary amines if you were doing ester chemistry (not applicable here) but more importantly, free of organic precipitates .

  • Mixing:

    • Slowly add the BCN-Ligand (dissolved in DMSO) to the protein solution while vortexing gently.[1]

    • Crucial Limit: Keep final DMSO concentration ≤ 10% (v/v) to prevent protein precipitation.[1]

  • Incubation:

    • Time: 2–4 hours at RT or Overnight at 4°C.

    • Mechanism:[2][6][7][8][9][10] The reaction is driven by the release of ring strain. It is faster in water than organic solvents due to the hydrophobic effect driving the BCN into the Azide.

  • Purification: Remove excess BCN-Ligand via Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis.[1][2]

Mechanism & Troubleshooting

The following diagram details the reaction pathway and potential failure points (hydrolysis).

Reaction_Pathway Linker BCN-PEG2-Bromide Intermediate Functionalized Payload (BCN-PEG2-R) Linker->Intermediate SN2 Substitution (Anhydrous DMF/DMSO) Dead_End Hydrolyzed Linker (BCN-PEG2-OH) Linker->Dead_End Hydrolysis (Aq. Buffer pH > 8) Target Nucleophile (R-OH / R-NH2) Target->Intermediate Water Water (OH-) High pH Water->Dead_End Final_Conj Final Conjugate (Triazole Linkage) Intermediate->Final_Conj SPAAC Click (PBS + 10% DMSO) Azide_Prot Azide-Protein Azide_Prot->Final_Conj

Figure 2: Reaction pathway showing the competition between successful substitution and hydrolysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Bromide Step) Hydrolysis of BromideEnsure solvents are anhydrous.[1][2] Lower pH if using aqueous extraction.[1]
Precipitation in Buffer BCN HydrophobicityIncrease DMSO co-solvent to 10-15%. Use a longer PEG linker (PEG4+) if possible.[1]
No Reaction (SPAAC) BCN Oxidation/DegradationBCN is sensitive to thiols over time.[1] Ensure no free thiols (DTT/BME) are present during storage.[1]

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] Chapter 17: Chemoselective Ligation and Bioorthogonal Reagents.

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [1]

  • BroadPharm. (n.d.).[1] BCN Reagent Stability and Protocol Guidelines.

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azides. Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Alkyl Bromide Groups in Aqueous Buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling alkyl bromide-containing reagents in aqueous environments. This guide, curated by a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling alkyl bromide-containing reagents in aqueous environments. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of alkyl bromide hydrolysis and ensure the success of your experiments, particularly in the realm of bioconjugation.

Introduction: The Challenge of Hydrolysis

Alkyl bromides, especially activated variants like bromoacetyl groups, are valuable reagents for the site-specific modification of biomolecules, most notably for the alkylation of cysteine residues. However, their utility in aqueous buffers is often compromised by hydrolysis, a competing reaction where water or hydroxide ions attack the electrophilic carbon, leading to the replacement of the bromide with a hydroxyl group. This not only consumes your valuable reagent but can also lead to reduced conjugation efficiency and the generation of undesirable side products. This guide will equip you with the knowledge and practical strategies to minimize this unwanted side reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical principles.

Issue 1: Low or No Conjugation to Target Molecule

You've performed a conjugation reaction between your bromoacetyl-activated molecule and a thiol-containing protein, but analysis shows a low yield of the desired conjugate.

Possible Causes:

  • Hydrolysis of the Bromoacetyl Group: This is the most common culprit. If the reaction conditions are not optimal, a significant portion of your bromoacetyl reagent may have hydrolyzed before it could react with the target thiol.

  • Incorrect pH: The reaction between a bromoacetyl group and a cysteine thiol is highly pH-dependent. For efficient conjugation, the thiol group needs to be in its more nucleophilic thiolate form (S⁻). The pKa of a typical cysteine thiol is around 8.3-8.6, so a pH in the range of 7.5-8.5 is generally optimal for the conjugation reaction.[1] If the pH is too low, the concentration of the thiolate is too low for efficient reaction. If the pH is too high, the rate of hydrolysis of the bromoacetyl group increases significantly.[2]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, can compete with the target thiol for reaction with the bromoacetyl group, leading to reduced conjugation efficiency.[3]

  • Low Protein Concentration: At low protein concentrations, the bimolecular conjugation reaction is slower, giving the unimolecular hydrolysis reaction more time to occur.[4][5]

Solutions:

  • Optimize Reaction pH: Perform the conjugation in a buffer with a pH between 7.5 and 8.5 to maximize the concentration of the reactive thiolate anion while minimizing the rate of hydrolysis.[1] A pH of 7.5 is often a good starting point.

  • Choose a Non-Nucleophilic Buffer: Use buffers that do not contain primary amines. Good choices include phosphate, borate, or HEPES buffers.[6]

  • Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the bromoacetyl reagent to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[4][5]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. While this will also slow down the conjugation reaction, the effect on hydrolysis is often more pronounced.[7]

Decision Workflow for Optimizing Conjugation

Caption: A decision-making workflow for troubleshooting low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of alkyl bromide hydrolysis?

A1: Alkyl bromide hydrolysis can proceed through two main mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

  • SN1 Mechanism: This is a two-step process. First, the C-Br bond breaks to form a carbocation intermediate. This is the slow, rate-determining step. In the second, fast step, a water molecule attacks the carbocation. This mechanism is favored for tertiary and secondary alkyl bromides because they can form more stable carbocations. The rate of SN1 hydrolysis is primarily dependent on the concentration of the alkyl bromide.[8][9]

  • SN2 Mechanism: This is a one-step process where a nucleophile (like a hydroxide ion or water) attacks the carbon atom at the same time as the bromide ion leaves. This "backside attack" results in an inversion of stereochemistry at the carbon center. The SN2 mechanism is favored for primary alkyl bromides due to less steric hindrance. The rate of the SN2 reaction depends on the concentration of both the alkyl bromide and the nucleophile.[9][10]

Hydrolysis Mechanisms of Alkyl Bromides

Hydrolysis_Mechanisms cluster_SN1 SN1 Mechanism (favored for 3°, 2° alkyl bromides) cluster_SN2 SN2 Mechanism (favored for 1° alkyl bromides) SN1_start R₃C-Br SN1_inter R₃C⁺ (Carbocation) + Br⁻ SN1_start->SN1_inter Slow, Rate-determining SN1_end R₃C-OH SN1_inter->SN1_end Fast, H₂O attack SN2_start R-CH₂-Br + OH⁻ SN2_TS [HO---CH₂(R)---Br]⁻ (Transition State) SN2_start->SN2_TS Concerted Step SN2_end HO-CH₂-R + Br⁻ SN2_TS->SN2_end

Caption: Comparison of SN1 and SN2 hydrolysis mechanisms for alkyl bromides.

Q2: How does pH affect the stability of my bromoacetyl compound?

A2: The pH of your buffer has a significant impact on the rate of hydrolysis. Generally, for primary alkyl bromides like those in bromoacetyl groups, hydrolysis is faster at higher pH values. This is because the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases with pH, accelerating the SN2 hydrolysis reaction.[2] While acidic conditions can also promote hydrolysis, particularly for secondary and tertiary alkyl bromides via the SN1 mechanism, for the primary bromoacetyl group, the main concern is base-catalyzed hydrolysis.

pH RangePrimary Hydrolysis MechanismRelative Rate of HydrolysisRecommendation
< 6.0 SN2 (H₂O as nucleophile)SlowSub-optimal for cysteine conjugation due to low thiolate concentration.
6.5 - 7.5 SN2 (H₂O/OH⁻ as nucleophiles)ModerateGood compromise for balancing thiol reactivity and bromoacetyl stability.[11]
7.5 - 8.5 SN2 (OH⁻ as primary nucleophile)FasterOptimal for cysteine conjugation, but hydrolysis becomes more significant.[1]
> 9.0 SN2 (OH⁻ as primary nucleophile)RapidHigh risk of rapid hydrolysis, generally not recommended.[2]

Q3: Which buffer should I use for my conjugation reaction?

A3: The choice of buffer is critical. You should use a buffer that is non-nucleophilic and has a pKa in your desired pH range (typically 7.5-8.5 for cysteine modification).

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Borate buffers are all excellent choices.[6]

  • Buffers to Avoid: Avoid buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. The amine groups in these buffers are nucleophilic and will react with your bromoacetyl reagent, leading to a loss of your reagent and a decrease in conjugation efficiency.[3]

Q4: Can I use a co-solvent to improve the solubility of my bromoacetyl compound?

A4: Yes, using a water-miscible organic co-solvent can be an effective strategy to improve the solubility of hydrophobic bromoacetyl reagents. Common co-solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). However, it's important to use them judiciously. As a general rule, the volume of the organic co-solvent should not exceed 10% of the total reaction volume. While these co-solvents can help with solubility, they can also influence the rate of hydrolysis and the conformation of your protein, so it's always best to perform a small-scale pilot experiment to determine the optimal concentration.[3]

Q5: How does the stability of a bromoacetyl group compare to a maleimide group?

A5: Both bromoacetyl and maleimide groups are used for thiol-reactive bioconjugation, but they have different reactivity profiles and the resulting linkages have different stabilities.

  • Reactivity: Maleimides are generally more reactive towards thiols at neutral pH (around 6.5-7.5) than bromoacetyl groups.[11][12] Bromoacetyl groups show better reactivity at slightly more basic pH (7.5-9.0).[12] This differential reactivity can be exploited for sequential labeling of multiple cysteine residues.[11]

  • Stability of the Conjugate: The thioether bond formed from the reaction of a bromoacetyl group with a thiol is generally considered very stable and irreversible under physiological conditions.[4] The thioether bond formed from a maleimide-thiol reaction, while also stable, can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[13] The stability of maleimide conjugates can be enhanced by hydrolysis of the succinimide ring to the more stable maleamic acid derivative.[13][14]

Protocol: Minimizing Hydrolysis During Protein Conjugation with a Bromoacetyl Reagent

This protocol provides a step-by-step guide for conjugating a bromoacetyl-activated molecule to a cysteine-containing protein while minimizing the risk of hydrolysis.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Bromoacetyl-activated reagent

  • Anhydrous DMSO or DMF

  • Non-amine-containing conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol in conjugation buffer)

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein:

    • If your protein has disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not contain a free thiol that can react with the bromoacetyl reagent.

    • Immediately before conjugation, desalt the protein into the conjugation buffer to remove the reducing agent and any other interfering substances. Ensure the final protein concentration is as high as practically possible (ideally >1 mg/mL).[5]

  • Prepare the Bromoacetyl Reagent:

    • Just before use, dissolve the bromoacetyl-activated reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester moiety of some linkers is highly susceptible to hydrolysis, so do not prepare aqueous stock solutions for storage.[3]

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the bromoacetyl reagent stock solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. The final concentration of the organic co-solvent should be kept below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The longer incubation at a lower temperature can help to minimize hydrolysis.

  • Quench the Reaction:

    • To stop the reaction and consume any unreacted bromoacetyl reagent, add the quenching solution to a final concentration that is in large molar excess (e.g., 50-fold) over the initial concentration of the bromoacetyl reagent.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess quenched reagent and other reaction byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Other purification methods such as dialysis or size-exclusion chromatography can also be used.

  • Characterize and Store the Conjugate:

    • Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry or UV-Vis spectroscopy).

    • Store the purified conjugate according to its specific stability requirements, typically at -20°C or -80°C.

References

  • M. H. V. van Regenmortel, & J. M. H. van den Elzen (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • ReactionWeb.io. (2025). Alkyl Halide + H2O + Heat. Retrieved from [Link]

  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. Retrieved from [Link]

  • Filo. (2025). When the alkyl bromides (listed here) were subjected to hydrolysis in a m... Retrieved from [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... Retrieved from [Link]

  • PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]

  • YouTube. (2020). Tutorial | BioReady™ Passive Conjugation Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Hydroxide Ions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Locking the thioether conjugation bond in a 6‐membered ring via a transcyclization reaction. Retrieved from [Link]

  • Furman University. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • PubMed. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]

  • PubMed. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]

  • ResearchGate. (n.d.). of hydrolysis and half lives of 1 at pH 7.4 and 6.7 measured by UV-vis... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions. Retrieved from [Link]

  • Moodle@Units. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]

  • National Institutes of Health. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • National Institutes of Health. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Retrieved from [Link]

  • PubMed. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing BCN-Azide Click Reaction Kinetics

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on optimizing the kinetics of BCN (Bicyclo[6.1.0]nonyne)-azide reactions. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on optimizing the kinetics of BCN (Bicyclo[6.1.0]nonyne)-azide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this powerful bioconjugation technique. Here, we will dissect the critical role of pH and other reaction parameters to empower you to troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a BCN-azide click reaction?

A1: While there isn't a single universal optimum, BCN-azide reactions, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), generally exhibit faster kinetics at neutral to moderately basic pH. A range of pH 7 to 10 is often effective, with studies showing that higher pH values within this range can increase reaction rates. However, the ideal pH can be substrate-dependent and influenced by the buffer system used.

Q2: How does pH influence the kinetics of the BCN-azide reaction?

A2: The pH of the reaction medium can significantly impact the reaction rate by altering the charge state of the reactants through protonation or deprotonation. These changes in electronic properties can modulate the reactivity of both the BCN and azide moieties, thereby affecting the kinetics of the cycloaddition.

Q3: Can the choice of buffer affect my BCN-azide reaction?

A3: Absolutely. The buffer system can have a pronounced effect on SPAAC reaction rates. For instance, reactions in HEPES buffer at pH 7 have been observed to be faster than those in PBS at the same pH. Borate buffers have also been shown to facilitate rapid reactions, particularly at higher pH values. It is crucial to consider the buffer composition as it can directly influence the reaction kinetics.

Q4: Is the BCN linker stable across a wide pH range?

A4: The BCN linker is generally stable under physiological conditions. However, extreme pH values, particularly harsh acidic conditions, may lead to some instability. For most bioconjugation applications conducted between pH 5 and 10, the BCN moiety maintains its integrity.

Q5: Are there alternatives to BCN for copper-free click chemistry?

A5: Yes, several other cyclooctynes are used in SPAAC reactions, including DBCO (Dibenzocyclooctyne), DIBO, and DIFO. While BCN is known for its high reactivity, alternatives like DBCO are also widely used. The choice of cyclooctyne can depend on factors such as reactivity, stability, and solubility for a specific application.

Troubleshooting Guide

This section addresses specific issues you might encounter during your BCN-azide click reactions.

Problem 1: My reaction is slow or incomplete.

  • Possible Cause: The pH of your reaction buffer may be suboptimal. While many protocols suggest physiological pH (7.4), your specific substrates might benefit from a more basic environment.

  • Solution:

    • pH Screening: Perform small-scale analytical reactions across a pH range (e.g., pH 6.0, 7.0, 8.0, 9.0) to identify the optimal condition for your specific azide and BCN-containing molecules.

    • Buffer Exchange: If your biomolecule is in a buffer known to yield slower kinetics (like PBS), consider exchanging it for a buffer like HEPES, which has been shown to enhance reaction rates.

    • Increase Reactant Concentration: If permissible by the solubility of your reactants, increasing their concentration can drive the reaction forward.

Problem 2: I am observing degradation of my biomolecule.

  • Possible Cause: The pH of your reaction buffer may be too high, leading to the denaturation or degradation of a sensitive biomolecule (e.g., a protein).

  • Solution:

    • Lower the pH: While higher pH can accelerate the click reaction, the stability of your biomolecule is paramount. Reduce the pH to a level that maintains the integrity of your molecule, even if it slightly slows down the conjugation. A pH of 7.0-7.5 is a good starting point for many proteins.

    • Reduce Reaction Time: If a higher pH is necessary for acceptable reaction kinetics, minimize the incubation time to limit the exposure of your biomolecule to potentially harsh conditions.

    • Temperature Optimization: Conduct the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours) to mitigate biomolecule degradation, although this will also slow down the reaction rate.

Problem 3: The reaction yield is inconsistent between batches.

  • Possible Cause: Minor variations in buffer preparation can lead to significant differences in pH, affecting reaction reproducibility. Additionally, the presence of certain additives or contaminants could interfere with the reaction.

  • Solution:

    • Standardize Buffer Preparation: Ensure meticulous preparation and pH measurement of all buffers. Use a calibrated pH meter.

    • Avoid Interfering Substances: Be aware that some reagents, such as those containing free thiols (e.g., DTT), can react with the BCN linker. Ensure your reaction mixture is free from such interfering substances. While β-mercaptoethanol (β-ME) can suppress the thiol-BCN reaction, it is best to avoid thiols altogether if possible.

    • Use Fresh Reagents: Ensure the BCN and azide reagents have not degraded during storage.

Experimental Protocol: pH Optimization for BCN-Azide Conjugation

This protocol provides a framework for determining the optimal pH for the conjugation of a BCN-functionalized molecule to an azide-containing biomolecule.

1. Materials and Reagents:

  • BCN-functionalized molecule of interest.

  • Azide-containing biomolecule.

  • Reaction Buffers:

    • 0.1 M MES, pH 6.0

    • 0.1 M HEPES, pH 7.0

    • 0.1 M HEPES, pH 7.5

    • 0.1 M Borate buffer, pH 8.5

    • 0.1 M Borate buffer, pH 9.0

  • Analytical tool for monitoring reaction progress (e.g., LC-MS, SDS-PAGE with fluorescence imaging, or IR spectroscopy).

2. Experimental Procedure:

  • Sample Preparation: Prepare a stock solution of your BCN-containing molecule and your azide-containing biomolecule in a suitable, unbuffered aqueous solution or a mild buffer like PBS, pH 7.4.

  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:

    • For each pH to be tested, combine the azide-biomolecule and the BCN-molecule in the corresponding reaction buffer. Maintain a consistent molar ratio of reactants across all conditions.

    • Include a negative control with no BCN-molecule to assess the stability of the azide-biomolecule under each pH condition.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), withdraw an aliquot from each reaction tube.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a scavenger for the excess reactant.

  • Analysis: Analyze the samples using your chosen analytical method to determine the extent of conjugation.

3. Data Analysis:

  • Quantify the amount of conjugated product formed at each time point for each pH condition.

  • Plot the percentage of conjugation versus time for each pH.

  • Determine the initial reaction rates and the final yield for each condition to identify the optimal pH.

Data Presentation

Table 1: Hypothetical pH Optimization Data for BCN-Azide Conjugation

pHBufferReaction Time (min)% Conjugation
6.0MES12035%
7.0HEPES6075%
7.5HEPES6090%
8.5Borate30>95%
9.0Borate30>95%

This table illustrates that for this hypothetical reaction, increasing the pH from 6.0 to 8.5 significantly accelerates the rate of conjugation.

Visualization of Key Concepts

SPAAC_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions BCN BCN (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Azide Azide (-N3) Azide->TransitionState pH_node pH (7-10) pH_node->TransitionState Influences Reactivity Buffer_node Buffer (e.g., HEPES) Buffer_node->TransitionState Can Catalyze/ Inhibit Product Stable Triazole Product TransitionState->Product Ring Strain Release

Caption: BCN-azide SPAAC reaction workflow.

References

  • Pringle, T. A., & Knight, J. C. (2025).
  • Pringle, T. A., & Knight, J. C. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.
  • The effects of buffer, pH, and temperature upon SPAAC reaction r
  • Steflova, J., Storch, G., Wiesner, S., Stockinger, S., Berg, R., & Trapp, O. (2018). Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. *Journal
Troubleshooting

Technical Support Center: Minimizing Steric Hindrance with Short PEG2 Linkers

Current Status: Operational Topic: Optimization of Bioconjugation & Linker Design Lead Scientist: Senior Application Scientist, Bioconjugation Division Introduction: The PEG2 Paradox Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Bioconjugation & Linker Design Lead Scientist: Senior Application Scientist, Bioconjugation Division

Introduction: The PEG2 Paradox

Welcome to the Technical Support Center. You are likely here because you are working with PEG2 (diethylene glycol) linkers—a critical tool for precision bioconjugation in ADCs (Antibody-Drug Conjugates), PROTACs, and surface immobilization.

The Paradox: You chose PEG2 for its defined length (~9-10 Å), low immunogenicity, and ability to maintain a compact molecular footprint. However, you are likely encountering low conjugation yields or target binding failures . Unlike long PEG chains (PEG12-24) that act as flexible "entropic springs," PEG2 is a rigid spacer. It offers minimal reach, meaning the reactive headgroup is often buried within the steric "cone of protection" of your payload or protein surface.

This guide provides the protocols to overcome these specific steric barriers.

Module 1: Troubleshooting Low Conjugation Efficiency

Symptom: You observe <10% yield or unreacted starting material despite using standard NHS/Maleimide protocols. Root Cause: The PEG2 linker is too short to penetrate the hydration shell or steric bulk of the target molecule.

Diagnostic Workflow

ConjugationTroubleshooting Start Low PEG2 Conjugation Yield CheckSolvent Check Solvent Accessibility (Is payload hydrophobic?) Start->CheckSolvent SolventAction Action: Increase Organic Co-solvent (DMSO/DMA) to 10-20% CheckSolvent->SolventAction Yes CheckPH Check pH vs. Hydrolysis Rate CheckSolvent->CheckPH No SolventAction->CheckPH PHAction Action: Lower pH to 7.2 (Slows hydrolysis, favors aminolysis) CheckPH->PHAction Hydrolysis dominant CheckChemistry Is the site sterically occluded? CheckPH->CheckChemistry pH is optimal ClickAction Action: Switch to Click Chemistry (Azide-Alkyne is smaller than NHS) CheckChemistry->ClickAction Yes

Figure 1: Decision tree for troubleshooting low yields with short linkers. Note the priority on solvent engineering before chemical switching.

Protocol: High-Efficiency PEG2 Conjugation (Sterically Demanding)

Objective: Force the reaction of a PEG2-NHS ester with a lysine residue on a sterically crowded protein.

Reagents:

  • Target Protein (1–5 mg/mL in PBS, pH 7.2)

  • PEG2-NHS Ester (dissolved in anhydrous DMSO)

  • Anhydrous DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Solvent Engineering (Critical Step):

    • Standard protocols use <5% organic solvent. For PEG2, the linker is often hydrophobic relative to the protein surface.

    • Action: Adjust the protein buffer to contain 15% DMA . This relaxes the protein surface structure slightly and solvates the PEG2 linker, preventing it from collapsing onto the hydrophobic payload before reaction.

  • The "Pulse" Addition Method:

    • Why: NHS esters hydrolyze rapidly in water (half-life ~10 mins at pH 8.0). Because PEG2 reacts slowly due to sterics, hydrolysis often wins.

    • Action: Do not add the linker all at once. Add 5 molar equivalents. Wait 15 minutes. Add another 5 equivalents. Repeat up to 20 equivalents total. This maintains a steady state of active ester.

  • pH Tuning:

    • Action: Lower reaction pH to 7.2 – 7.5 .

    • Mechanism:[] While aminolysis (reaction with lysine) is faster at pH 8.0, hydrolysis is exponentially faster. At pH 7.2, you sacrifice some reaction rate for a significant gain in linker half-life, giving the short PEG2 time to find the amine.

Module 2: Physicochemical Stability (Aggregation)

Symptom: The conjugate precipitates immediately or aggregates within 24 hours. Root Cause: PEG2 is insufficient to mask the hydrophobicity of the payload (e.g., MMAE, PBD dimers).

Data: Linker Length vs. Aggregation Propensity

Linker TypeHydrodynamic Radius (nm)Shielding EffectAggregation Risk (Hydrophobic Payload)
PEG2 ~0.5 nmMinimalHigh
PEG4~1.2 nmModerateMedium
PEG12~3.5 nmHighLow
Troubleshooting Guide
  • Charge Compensation:

    • If you must use PEG2 for structural reasons (e.g., PROTAC ternary complex), you cannot rely on the PEG for solubility.

    • Solution: Introduce a charged residue (Sulfonate or Quaternary Ammonium) adjacent to the PEG2. This is often called a "self-solubilizing" linker design.

  • Order of Addition:

    • Never dissolve the hydrophobic payload-PEG2 construct directly in buffer.

    • Protocol: Dissolve construct in 100% DMSO. Dilute into the protein solution while vortexing. Ensure the final DMSO concentration does not exceed protein tolerance (usually 10-20%).

Module 3: Biological Activity (The "Hook" Effect & Clashes)

Symptom: The conjugate forms but fails to bind the target (ADCs) or fails to degrade the target (PROTACs). Root Cause: The PEG2 is too short, causing the payload to clash with the protein surface (ADCs) or preventing the "U-shape" required for E3 ligase recruitment (PROTACs).

Visualization: The Steric Clash Mechanism

StericClash cluster_Conjugate Conjugate (Steric Clash) Protein Target Protein BindingSite Binding Pocket Linker PEG2 (Rigid) BindingSite->Linker Distance < 10Å (Clash) Payload Payload Linker->Payload

Figure 2: Schematic of a steric clash where the short PEG2 linker fails to clear the protein surface, blocking the binding pocket.

PROTAC Optimization: The "Goldilocks" Zone

In PROTAC design, PEG2 is often the critical differentiator between a functional degrader and an inactive one.

  • Issue: If the linker is too short (PEG2), the E3 ligase and Target Protein collide before the ligands can bind (Negative Steric Cooperativity).

  • Validation Experiment: Linkerology Scan.

    • Synthesize the PEG2, PEG4, and PEG6 variants.

    • Run a Binary vs. Ternary Complex Assay (e.g., TR-FRET or AlphaLISA).

    • Result Interpretation: If PEG2 shows high binary binding (to E3 or Target separately) but low ternary complex signal, the linker is sterically restraining the complex. Switch to PEG4.

Frequently Asked Questions (FAQ)

Q1: Can I use "Click" chemistry (Azide-Alkyne) to solve PEG2 steric issues? A: Yes. The triazole ring formed by CuAAC click chemistry is rigid but planar. More importantly, the azide and alkyne groups are much smaller than an NHS-ester or Maleimide group. This allows the reaction to occur in tighter steric pockets where bulky active esters cannot fit.

Q2: Why does my PEG2-ADC aggregate while the PEG12 version is clear? A: PEG2 lacks the "sweeping volume" to hide the hydrophobic surface area of your payload. The payload acts like a grease spot, driving aggregation. If you are locked into PEG2 for pharmacokinetics, you must engineer the payload itself to be more hydrophilic (e.g., adding hydrophilic masking groups).

Q3: Is PEG2 monodisperse or polydisperse? A: Always use monodisperse (discrete) PEG2. Polydisperse PEGs are mixtures.[2] With such a short chain, a mixture of PEG2/3/4 will have drastically different steric profiles, making your Structure-Activity Relationship (SAR) data uninterpretable.

References

  • BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy. (Discusses the balance of linker length and hydrophobicity).[][][4][5][6][7][8]

  • BenchChem. Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives. (Detailed analysis of PEG length on ternary complex formation).

  • National Institutes of Health (PMC). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (Scientific validation of steric clashes in short linkers).

  • Precise PEG. Common Pitfalls in PEG Linker Selection — and How to Avoid Them. (Troubleshooting aggregation and solubility).

Sources

Optimization

Technical Support Center: BCN Reagent Stability &amp; Storage

Topic: Prevention of Degradation in BCN (Bicyclo[6.1.0]nonyne) Reagents Audience: Researchers, Senior Scientists, and Process Development Engineers. Executive Summary: The Stability-Reactivity Trade-off Welcome to the BC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in BCN (Bicyclo[6.1.0]nonyne) Reagents

Audience: Researchers, Senior Scientists, and Process Development Engineers.

Executive Summary: The Stability-Reactivity Trade-off

Welcome to the BCN Technical Support Center. As an Application Scientist, I often see BCN reagents treated like standard buffers—this is the primary cause of experimental failure.

BCN relies on ring strain (~18 kcal/mol) to drive Copper-free Click Chemistry (SPAAC). This thermodynamic instability is a feature, not a bug; it allows the molecule to react rapidly with azides without toxic catalysts. However, this same energy makes BCN susceptible to environmental stress. It is not an inert reagent. It is a "loaded spring" waiting to snap.

This guide provides the protocols required to keep that spring loaded until the moment of conjugation.

Part 1: Core Storage Protocols (The Gold Standard)

Q: I just received my BCN reagent. How do I store it for maximum shelf life?

A: Immediate proper storage is critical. Do not leave the vial on the benchtop while planning your experiment.

StateTemperatureContainerShelf LifeNotes
Solid (Powder) -20°C Desiccated, Amber Vial>12 MonthsBest Practice. Keep under inert gas (Ar/N₂) if possible.
Solution (DMSO/DMF) -20°C to -80°C Polypropylene, O-ring seal1–4 WeeksHigh Risk. Hydrolysis occurs slowly even in "anhydrous" solvents due to hygroscopy.
Aqueous Buffer N/AN/A< 4 HoursMake Fresh. Do not store. Hydrolysis is accelerated by pH extremes.

Q: Can I freeze-thaw my BCN stock solution? A: No. Repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic solvents like DMSO. This moisture leads to hydrolysis of the strained ring.

  • Protocol: Upon first reconstitution, aliquot the stock solution into single-use volumes (e.g., 10 µL aliquots) and freeze at -20°C or -80°C. Use one aliquot per experiment and discard the remainder.

Part 2: The "Silent Killers" (Degradation Mechanisms)

Understanding why BCN degrades allows you to troubleshoot effectively.

1. Acid Sensitivity (The Rearrangement Trap)

Unlike DBCO, BCN is highly sensitive to acidic pH. In acidic environments, the strained ring system creates a carbocation intermediate that rearranges into a non-reactive ketone or vinyl alcohol.

  • Critical Threshold: Avoid pH < 5.0.

  • Impact: If you are performing solid-phase synthesis (e.g., oligonucleotide synthesis), standard detritylation (TCA/DCA) will destroy BCN.

  • Solution: Add BCN at the end of the synthesis or use pH-neutral deprotection methods.

2. Thiol Reactivity (The Biological Interference)

BCN is not perfectly bioorthogonal.[1] Free thiols (Cysteine, Glutathione, DTT, Mercaptoethanol) can attack the alkyne via a thiol-yne addition (Michael-type addition).

  • Symptom: High background signal or loss of BCN available for the azide.

  • Protocol: If your protein has free cysteines, alkylate them (e.g., with iodoacetamide) before introducing BCN. If reducing agents (DTT) are needed, remove them via spin column before the click reaction.

3. Hydrolysis

Water attacks the strained alkyne, opening the ring to form a ketone. This reaction is slow at neutral pH but accelerates significantly if the pH drops or if the solution is heated.

BCN_Degradation BCN Active BCN (Strained Alkyne) Rearrange Cationic Rearrangement BCN->Rearrange pH < 5 ThiolAdd Thiol-Yne Addition BCN->ThiolAdd Nucleophilic Attack RingOpen Ring Opening BCN->RingOpen Slow (Neutral) Fast (Acidic) Acid Acidic Conditions (H+) Acid->Rearrange Thiol Free Thiols (R-SH) Thiol->ThiolAdd Water Moisture/Water (Hydrolysis) Water->RingOpen Dead1 Inactive Ketone/Vinyl Alcohol Rearrange->Dead1 Dead2 Thiol-BCN Adduct (Side Product) ThiolAdd->Dead2 Dead3 Hydrolyzed Ketone RingOpen->Dead3

Figure 1: Primary degradation pathways of BCN reagents. Note that Acid and Water act synergistically to destroy the reactive alkyne.

Part 3: Troubleshooting Experimental Failure

Q: My labeling efficiency is <10%. Is my BCN "dead"?

A: Before discarding the reagent, perform this Self-Validating Control Experiment :

  • Select a Standard: Use a cheap, commercial Azide-Fluorophore (e.g., Azide-Fluorescein) known to work.

  • The Mix: Combine 10 µM of your BCN stock with 20 µM Azide-Fluorophore in PBS (pH 7.4).

  • Incubate: 30 minutes at Room Temp.

  • Readout: Run on HPLC or simply spot on TLC plate.

    • Result A (Shift): If the Azide peak shifts/disappears, the BCN is active. The issue is likely your biological sample (steric hindrance or buried azides).

    • Result B (No Change): The BCN has degraded.[2][3][4] Check your storage solvent (DMSO water content).

Q: I see a precipitate when I add BCN to my buffer.

A: BCN is hydrophobic (though less so than DBCO).[3][5][6]

  • Cause: Adding a high-concentration organic stock directly to aqueous buffer causes "crashing out."

  • Fix: Dilute the BCN stepwise. Predilute your DMSO stock into a 50% DMSO/Water mix before adding it to the final biological sample. Ensure final organic solvent concentration is <5-10% (or as tolerated by your protein).

Q: Can I use DTT or TCEP to reduce disulfides before clicking?

A:

  • DTT: NO. DTT contains thiols that will react with BCN.[7] You must remove DTT (dialysis/spin column) before adding BCN.

  • TCEP: YES, but with caution. TCEP is generally compatible with BCN for short durations, but long-term exposure can lead to phosphine-alkyne interactions. Use TCEP if reduction is strictly necessary, but minimize incubation time.

Part 4: Technical Data & Comparison
Solvent Compatibility Matrix
SolventCompatibilityRecommendation
DMSO (Anhydrous) ExcellentPreferred stock solvent. Hygroscopic—keep sealed.
DMF (Anhydrous) GoodAlternative to DMSO.
Water/PBS Poor (Storage)Use immediately. Do not store.
Alcohols (MeOH/EtOH) ModeratePotential for nucleophilic attack over long periods.
Acetone GoodUseful for precipitation/washing steps.
Decision Tree: Troubleshooting BCN Failures

Troubleshooting Start Problem: Low Conjugation Yield CheckStock Step 1: Control Click (BCN + Std Azide) Start->CheckStock StockFail Control Failed (No Reaction) CheckStock->StockFail StockPass Control Passed (Reaction Occurred) CheckStock->StockPass Action1 BCN Degraded. Check: Moisture in DMSO? Stored at -20C? StockFail->Action1 Action2 BCN is Fine. Issue is the Sample. StockPass->Action2 CheckSample Step 2: Check Sample Conditions Action2->CheckSample Cond1 pH < 5? CheckSample->Cond1 Cond2 Free Thiols Present? (Cysteine/DTT) CheckSample->Cond2 Cond3 Steric Hindrance? CheckSample->Cond3 Fix1 Raise pH to 7.0-7.4. BCN is acid-labile. Cond1->Fix1 Fix2 Alkylate Thiols (IAM) or Remove DTT. Cond2->Fix2 Fix3 Add Linker/Spacer (PEG4) to BCN. Cond3->Fix3

Figure 2: Step-by-step logic for diagnosing BCN experimental failures.

References
  • Dommerholt, J. et al. (2010).[6] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

    • Foundational paper establishing BCN synthesis, kinetics, and stability profile.
  • van Geel, R. et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloaddition. Bioconjugate Chemistry. [Link]

    • Definitive source on BCN cross-reactivity with thiols and mitigation str
  • Debets, M.F. et al. (2011). Bioconjugation with Strained Alkynes and Azides. Accounts of Chemical Research. [Link]

    • Comprehensive review of stability comparisons between BCN, DBCO, and other cyclooctynes.
  • Watson, D.S. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. [Link]

    • Recent data detailing the specific acid-sensitivity of BCN during oligonucleotide synthesis.[3][5]

Sources

Troubleshooting

overcoming aggregation issues in PEGylated protein conjugates

Technical Support Center: PEGylated Protein Conjugates Topic: Overcoming Aggregation & Heterogeneity in PEGylation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Conjugation Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PEGylated Protein Conjugates Topic: Overcoming Aggregation & Heterogeneity in PEGylation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Conjugation Support Hub.

You are likely here because your PEGylated conjugate is behaving like a colloid rather than a protein. You might be seeing immediate turbidity in your reaction vessel, undefined "smears" on your SDS-PAGE, or impossible molecular weights on your SEC chromatograms.

In my 15 years of developing bioconjugates, I have found that PEG is not just a passive shield; it is a solvent-modifying agent. It alters the hydrodynamic physics of your protein entirely. Aggregation in PEG-proteins is rarely due to simple unfolding; it is often driven by steric entanglement , amphiphilic micellization , or charge shielding .

This guide is structured to troubleshoot these specific physical anomalies.

Module 1: Reaction Phase – "My Mixture Turned Cloudy"

The Symptom: Upon adding the activated PEG reagent to the protein solution, the clear solution immediately becomes turbid or forms a white precipitate.

The Mechanism (Expertise): This is rarely denaturation. It is usually Isoelectric Precipitation caused by a "pI Shift." When you conjugate PEG to surface amines (Lysine residues), you neutralize positive charges. This shifts the protein’s Isoelectric Point (pI) toward the acidic region. If your reaction buffer pH was optimized for the native protein, the conjugate’s new pI might land exactly at your reaction pH. When pH ≈ pI, net charge is zero, and solubility collapses.

Troubleshooting Protocol:

ParameterDiagnostic StepCorrective Action
pH vs. pI Calculate theoretical pI shift. If Native pI is 8.5, Conjugate pI might be 6.5.Shift Reaction pH: Move the buffer pH at least 1.0 unit away from the predicted conjugate pI, not just the native pI.
PEG Concentration Check for "Crowding Effect." High PEG concentrations exclude water.Dilute the Reaction: Maintain protein concentration but lower the input PEG concentration. Add PEG in aliquots (fed-batch) rather than bolus.
Salt High ionic strength promotes hydrophobic interaction aggregation.Reduce Salt: Lower buffer conductivity (<50 mM salt) during conjugation to minimize hydrophobic collapse.

Q: Should I add surfactant to the reaction? A: Generally, no . Surfactants (Tween/Polysorbate) compete with the PEG for the protein surface and can interfere with the conjugation chemistry (especially NHS-esters). Fix the pH/solubility physics first.

Module 2: Purification Phase – "High Backpressure & Poor Separation"

The Symptom: During Size Exclusion Chromatography (SEC) or Ion Exchange (IEX), the column backpressure spikes, and peaks are broad/undefined.

The Mechanism (Expertise): PEG is a "viscosity generator." A 40 kDa PEG chain has the hydrodynamic radius of a ~300 kDa globular protein.

  • Viscous Fingering: High viscosity causes instability in the laminar flow within the column, leading to band broadening.

  • Charge Shielding (IEX): The PEG "cloud" hovers over the protein surface, preventing the charged residues from biting onto the resin. This results in "smearing" where the protein elutes over a wide gradient volume.

Troubleshooting Protocol:

Step 1: The Viscosity Check (SEC)

  • Protocol: Do not run PEGylated samples at standard protein flow rates.

  • Action: Reduce linear flow rate by 50-75% .

  • Action: Reduce sample concentration. If loading >5 mg/mL, dilute to 1-2 mg/mL. The loss in concentration is worth the gain in resolution.

Step 2: Resin Selection (IEX)

  • Problem: Standard Sepharose/Agarose beads have pores that may be too small for the hydrated PEG radius, reducing capacity.

  • Solution: Switch to "Tentacle" or "Grafted" resins (e.g., Fractogel® or Capto™). These ligands extend away from the bead matrix, reaching through the PEG shield to grab the protein charge.

Step 3: The "Ghost" Aggregate

  • Observation: You see a High Molecular Weight (HMW) shoulder on IEX that disappears on SDS-PAGE.

  • Cause: This is Reversible Association . The PEG chains are interacting with each other (entanglement) or the resin surface hydrophobically.

  • Fix: Add 5-10% Ethanol or Propylene Glycol to your elution buffers. This reduces the hydrophobic interaction between PEG chains without denaturing the protein.

Module 3: Analytical Phase – "The Data Doesn't Make Sense"

The Symptom: SEC shows a molecular weight of 400 kDa, but Mass Spec says it's only 60 kDa.

The Mechanism (Expertise): Standard SEC calibration (using globular proteins) is useless for PEG-conjugates. PEG binds 2-3 water molecules per ethylene oxide unit. It creates a massive "hydration shell."

  • Result: The molecule behaves hydrodynamically like it is 5-10x larger than its mass.

  • The Trap: Researchers often misinterpret this large radius as "Aggregation." It is likely just the monomeric conjugate.

The Solution: Orthogonal Verification

Experiment: SEC-MALS (The Gold Standard) Do not rely on retention time.[1] You must use Multi-Angle Light Scattering (MALS) .[2]

  • Why: MALS measures absolute molar mass based on light scattering intensity, which is independent of the shape/hydration.

  • Protocol:

    • Couple your SEC to a MALS detector (e.g., Wyatt miniDAWN).

    • Use the "Protein Conjugate Analysis" algorithm.[3]

    • Input: You must know the extinction coefficients (

      
      ) and 
      
      
      
      (refractive index increment) for both the protein and the PEG.
      • Protein

        
         mL/g.
        
      • PEG

        
         mL/g.
        

Visualization: The Aggregation & Analysis Logic

PEG_Aggregation_Logic Start PEG-Protein Sample SEC_Result SEC: Large HMW Peak Start->SEC_Result Decision1 Is it Real Aggregation? SEC_Result->Decision1 MALS_Check Run SEC-MALS Decision1->MALS_Check Required Step Path_Hydration Hydrodynamic Volume (Hydration Shell) Path_Aggregate Physical Aggregate (Covalent/Non-Covalent) Result_Monomer Molar Mass = Expected Monomer (False Positive Aggregation) MALS_Check->Result_Monomer Mass matches theoretical Result_Agg Molar Mass >> Monomer MALS_Check->Result_Agg Mass is multiple of monomer Result_Monomer->Path_Hydration Cause Action_SDS Run SDS-PAGE (Reducing) Result_Agg->Action_SDS Final_Covalent Band remains HMW: Covalent Crosslinking Action_SDS->Final_Covalent Irreversible Final_NonCov Band collapses to Monomer: Hydrophobic/Salt Association Action_SDS->Final_NonCov Reversible

Figure 1: Decision tree for distinguishing between hydrodynamic volume expansion (hydration) and true protein aggregation using SEC-MALS and SDS-PAGE.

FAQ: Rapid Fire Troubleshooting

Q: My PEGylated protein sticks to the concentrator membrane (TFF/Spin filter). Why? A: PEG can interact with Polyethersulfone (PES) membranes.

  • Fix: Switch to Regenerated Cellulose (RC) membranes. They are more hydrophilic and show less fouling with PEGylated moieties.

Q: I am using a branched PEG (40kDa) and yield is low. Is it aggregating? A: Branched PEGs have huge steric bulk. They effectively "cover" the conjugation site before the reaction is complete. This is Steric Shielding , not aggregation.

  • Fix: Increase the reaction time (4–12 hours) or temperature (4°C

    
     20°C), rather than adding more PEG. The reaction kinetics are diffusion-limited by the PEG cloud.
    

Q: Can I use UV (A280) to measure concentration? A: Yes, but be careful. PEG itself does not absorb at 280nm, but it dilutes the protein mass per volume.

  • Correction: You must calculate the molar extinction coefficient of the protein and use that. Do not use the mass extinction coefficient (

    
    ) without correcting for the mass fraction of the PEG part, or your concentration will be grossly overestimated.
    

References

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. Link

  • Wyatt Technology. (n.d.). Protein PEGylation Processes Characterized by SEC-MALS (Application Note AN1612).[1][3][4]Link

  • Cytiva (formerly GE Healthcare). (2016). Purification of PEGylated proteins: Principles and methods.Link

  • Jevsevar, S., et al. (2010). PEGylation of therapeutic proteins.[1][2][5][6][][8][9][10] Biotechnology Journal, 5(1), 113-128. Link

  • Boc Sciences. (n.d.). PEGylated Protein Purification Techniques.[2][6][][8][10][11][12]

Sources

Optimization

controlling reaction temperature for BCN cycloadditions

Welcome to the BCN Chemistry Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BCN Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting hub designed to optimize BCN (Bicyclo[6.1.0]nonyne) cycloadditions. Unlike standard protocols, this guide focuses on the thermodynamic and kinetic nuances of temperature control , which is often the silent variable determining the success of strain-promoted azide-alkyne cycloadditions (SPAAC).

Quick Reference: The BCN Safe Operating Window

Before troubleshooting, verify your parameters against these standard stability thresholds.

ParameterSafe RangeCritical LimitNotes
Reaction Temp 4°C – 37°C> 60°CRisk of retro-strain release or polymerization at high heat.
Storage Temp -20°C> 25°CLong-term storage at RT leads to slow degradation.
pH Stability pH 2 – 9> pH 10BCN is acid-stable (unlike some esters) but base-sensitive over time.
Thiol Stability HighN/AMajor Advantage: BCN is stable against thiols (DTT, BME), unlike DBCO.

Module 1: Kinetic Optimization (The "Too Slow" Problem)

User Issue: "My reaction yields are low after 1 hour at Room Temperature (RT). Should I heat the reaction to 60°C?"

Technical Diagnosis: While heating follows the Arrhenius equation (increasing rate constants), BCN relies on ring strain energy (~18 kcal/mol) rather than thermal activation energy to drive the reaction. Heating >50°C often increases non-specific hydrophobic binding (background noise) more than it improves the specific signal.

Troubleshooting Protocol:

  • Do NOT Heat Above 37°C for Biologics: Proteins may denature, and BCN lipophilicity increases background sticking at higher temps.

  • The "Concentration Driver" Rule: SPAAC is second-order kinetics (

    
    ). If the reaction is slow, temperature is rarely the limiting factor—concentration  is.
    
    • Action: Increase reactant concentration to >50 µM if possible.

    • Action: If working with dilute samples (<5 µM), extend time to overnight at 4°C rather than heating for 1 hour.

  • Switch Isomers (Advanced): Ensure you are using endo-BCN .

    • Endo-BCN: Generally higher rate constant (

      
      ) due to steric geometry.
      
    • Exo-BCN: Slightly slower (

      
      ), sometimes used for symmetry reasons.
      

Visualizing the Kinetic Decision Tree:

BCN_Troubleshooting Start Issue: Low Reaction Yield CheckConc Is Reactant Conc < 10 µM? Start->CheckConc CheckTemp Current Temp? CheckConc->CheckTemp No (Conc is high) Sol_Conc CRITICAL PATH: Increase Conc to >50 µM or reduce volume. CheckConc->Sol_Conc Yes Sol_Time Extend to 12-16h at 4°C. Do NOT Heat >37°C. CheckTemp->Sol_Time Temp is RT Sol_Chem Switch to Endo-BCN or check Azide sterics. CheckTemp->Sol_Chem Temp is 37°C

Figure 1: Decision matrix for optimizing BCN reaction yields without compromising sample integrity.

Module 2: Stability & Selectivity (The "High Background" Problem)

User Issue: "I see non-specific labeling on my negative control when incubating at 37°C."

Technical Diagnosis: BCN is less lipophilic than DBCO (Dibenzocyclooctyne), but it is still a hydrophobic moiety. At 37°C, the entropic drive for hydrophobic collapse increases, causing BCN to stick to hydrophobic pockets on proteins (albumin, membranes) rather than reacting with the azide.

Troubleshooting Protocol:

  • The "Cool Down" Strategy:

    • Step: Lower reaction temperature to 4°C .

    • Reasoning: Hydrophobic interactions are entropy-driven and often weaken at lower temperatures. The specific chemical reaction (SPAAC) will slow down slightly, but the signal-to-noise ratio (SNR) often improves drastically.

  • Solvent Polarity Check:

    • Ensure <5% organic co-solvent (DMSO/DMF) if possible. High organic content at high temps exposes hydrophobic protein cores, inviting BCN non-specific binding.

Module 3: Bioconjugation & Thiol Compatibility

User Issue: "I need to reduce disulfide bonds with DTT before labeling. Will BCN survive?"

Technical Diagnosis: This is the primary advantage of BCN over DBCO.[1] DBCO reacts with free thiols (Michael-like addition) causing linker loss. BCN is chemically orthogonal to thiols.

Protocol:

  • Temperature is Irrelevant here: You can perform DTT/TCEP reduction in the presence of BCN without degradation, regardless of whether it is 4°C or 37°C.

  • Workflow:

    • Add TCEP (1-5 mM).

    • Add BCN-Linker simultaneously.

    • Incubate 30 mins at RT.

    • Result: Disulfides reduced, Azides clicked, BCN intact.

Module 4: Standardized Experimental Protocol

Application: Labeling an Azide-tagged Protein with BCN-Fluorophore.

Reagents:

  • Protein-Azide (

    
     in PBS, pH 7.4).
    
  • BCN-Fluorophore (

    
     stock in anhydrous DMSO).
    

Step-by-Step Workflow:

  • Equilibration: Bring all reagents to Room Temperature (22-25°C) . Avoid taking BCN directly from -20°C to open air to prevent condensation hydrolysis.

  • Calculation: Aim for a 20:1 molar equivalent (BCN:Protein) to drive pseudo-first-order kinetics.

  • Mixing:

    • Add Protein to a low-binding tube.

    • Add BCN-Fluorophore. Crucial: Keep DMSO < 5% of total volume.

  • Incubation (The Variable Step):

    • High Purity/High Conc: Incubate 30-60 mins at RT .

    • Low Conc/Complex Lysate: Incubate Overnight at 4°C (improves specificity).

  • Quenching (Optional but Recommended):

    • Add 50 mM Azido-acetic acid or similar small azide to scavenge unreacted BCN.

    • Incubate 10 mins at RT.

  • Purification: Desalting column (e.g., PD-10) or dialysis to remove excess fluorophore.

Mechanism of Action (Strain Release):

SPAAC_Mechanism Reactants BCN Ring High Strain Energy (~18 kcal/mol) TS Transition State Distortion-Interaction Controlled Reactants->TS + Azide Product Triazole Product Stable & Aromatic TS->Product Strain Release

Figure 2: Thermodynamic pathway. The reaction is driven by the release of ring strain, minimizing the need for external heat.[2]

References

  • Dommerholt, J., et al. (2010).[3] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

    • Core Reference for kinetics ( values) and synthesis of BCN.
  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][4][5] Accounts of Chemical Research.

    • Authoritative review on stability comparisons (BCN vs DBCO).
  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Cycloadditions. Bioconjugate Chemistry.[1][4][6]

    • Establishes BCN's superior stability against thiols compared to benzoannul

Sources

Reference Data & Comparative Studies

Validation

comparison of bromide vs NHS ester reactivity in bioconjugation

Strategic Bioconjugation Guide: NHS Esters vs. -Bromoacetamides Executive Summary In bioconjugation, the choice between N-hydroxysuccinimide (NHS) esters and -Bromoacetamides represents a fundamental strategic decision b...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Bioconjugation Guide: NHS Esters vs. -Bromoacetamides

Executive Summary

In bioconjugation, the choice between N-hydroxysuccinimide (NHS) esters and


-Bromoacetamides  represents a fundamental strategic decision between targeting primary amines (Lysine/N-terminus)  via acylation or sulfhydryls (Cysteine)  via alkylation.
  • NHS Esters are the industry standard for non-site-specific labeling due to the abundance of surface lysines, but they suffer from rapid hydrolysis and heterogeneous product profiles.

  • 
    -Bromoacetamides  offer site-selective precision (targeting rare cysteines) and superior linkage stability compared to maleimides, but require reduced thiols and slower reaction kinetics.
    

This guide provides a technical comparison to assist Senior Scientists in selecting the optimal chemistry for antibody-drug conjugates (ADCs), fluorophore labeling, and surface immobilization.

Part 1: Mechanistic Deep Dive

NHS Esters: Nucleophilic Acyl Substitution

NHS esters react with deprotonated primary amines (


) to form a stable amide bond .[1][2] The reaction is driven by the release of the N-hydroxysuccinimide leaving group.[1][2][3][4]
  • Critical Constraint: The reaction competes directly with hydrolysis.[1] At pH > 8.0, hydrolysis half-life drops to minutes, demanding rapid mixing and optimized stoichiometry.

  • Selectivity: Targets

    
    -amines of Lysine (
    
    
    
    ) and
    
    
    -amines of N-termini (
    
    
    ).
-Bromoacetamides: Alkylation

Bromoacetamides react with thiolate anions (


) via a bimolecular nucleophilic substitution (

) to form a stable thioether bond .
  • Critical Constraint: Requires the thiol to be in the thiolate form (deprotonated).[5] While highly selective for Cysteine at pH 8.0–9.0, cross-reactivity with Histidine (imidazole) and Methionine (thioether) occurs if the pH is too high or reaction time is excessive.

  • Stability Advantage: Unlike maleimides, which form thiosuccinimide rings susceptible to retro-Michael exchange (payload loss), the thioether bond formed by bromoacetamides is irreversible and highly stable in plasma.

Mechanistic Visualization

The following diagram illustrates the electron flow and competing hydrolysis pathways for both chemistries.

BioconjugationMechanisms cluster_NHS NHS Ester Pathway (Acylation) cluster_Bromide Bromoacetamide Pathway (Alkylation) NHS NHS Ester (Electrophile) Intermediate Tetrahedral Intermediate NHS->Intermediate + Amine Carboxyl Carboxylic Acid (Dead End) NHS->Carboxyl + H2O (Fast at pH > 8) Amine Primary Amine (R-NH2) Water Water (Hydrolysis) Amide Stable Amide Bond (Conjugate) Intermediate->Amide - NHS Group Bromide Bromoacetamide (Electrophile) Transition SN2 Transition State Bromide->Transition + Thiolate SideProduct Alkylated Impurity Bromide->SideProduct + His (High pH/Long Time) Thiol Thiolate (R-S-) His Histidine/Met (Side Reaction) Thioether Stable Thioether (Conjugate) Transition->Thioether - Br-

Figure 1: Comparative reaction pathways. Note the irreversible nature of the Thioether bond (Bromide) vs. the hydrolytic instability of the NHS ester precursor.

Part 2: Comparative Performance Matrix

This table synthesizes experimental data regarding stability, reactivity, and specificity.

FeatureNHS Ester (Amine Reactive)

-Bromoacetamide (Thiol Reactive)
Primary Target Lysine (

-NH2), N-terminus
Cysteine (-SH)
Bond Formed Amide (Acyl-N)Thioether (Alkyl-S)
Reactivity Speed Fast (15–60 mins)Slow (1–12 hours)
Hydrolysis

(pH 7.0)
4–5 hours (0°C)Very Stable (>24 hours)
Hydrolysis

(pH 8.5)
~10 minutes (Critical Issue)Stable
Optimal pH 7.2 – 8.58.0 – 9.0 (Higher pH needed for reactivity)
Selectivity Low (Many Lysines per protein)High (Few Cysteines, site-specific potential)
Major Side Reaction Hydrolysis (yield loss)Alkylation of Histidine/Methionine
Linkage Stability Excellent (Physiologically stable)Excellent (More stable than Maleimide-Thiol)
Critical Analysis: Why Choose Bromoacetamide over Maleimide?

While Maleimides are faster (reacting at pH 6.5–7.5), they form a thiosuccinimide ring that can undergo retro-Michael addition , leading to payload deconjugation in plasma (exchange with albumin). Bromoacetamides form a stable thioether linkage that does not reverse, making them superior for therapeutic applications requiring high plasma stability, provided the protein can tolerate the higher pH (8.5+) required for the reaction.

Part 3: Experimental Protocols

Protocol A: NHS-Ester Labeling (Lysine Targeting)

Objective: Label an IgG antibody with an NHS-fluorescein derivative.

Reagents:

  • Protein: IgG (1-10 mg/mL) in PBS, pH 7.4. (Must be free of Tris/Glycine) .

  • Reagent: NHS-Fluorophore (10 mM in anhydrous DMSO/DMF).

  • Buffer: 1M Sodium Bicarbonate, pH 8.5.

Workflow:

  • Buffer Exchange: Ensure protein is in a non-amine buffer (PBS or HEPES). Tris will quench the reaction immediately.

  • pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the protein solution to raise pH to ~8.3.

    • Reasoning: NHS hydrolysis is fast. We spike the pH immediately before addition to maximize amine nucleophilicity without degrading the ester prematurely.

  • Reaction: Add NHS-reagent (10-20 molar excess). Vortex immediately. Incubate for 60 mins at Room Temp (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 10 mins.

  • Purification: Desalt via Zeba spin column or dialysis to remove hydrolyzed NHS and free fluorophore.

Protocol B: Bromoacetamide Labeling (Cysteine Targeting)

Objective: Site-specific conjugation to a reduced cysteine on a scaffold protein.

Reagents:

  • Protein: Cysteine-mutant protein (reduced).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Reagent: Bromoacetamide-Linker-Payload.

  • Buffer: 50 mM Borate or HEPES, 5 mM EDTA, pH 8.5.

Workflow:

  • Reduction: Treat protein with 2-5 molar excess TCEP for 30 mins. (TCEP does not react with bromoacetamides, unlike maleimides where TCEP must be removed).

  • Deoxygenation: Flush buffers with

    
     or Argon.
    
    • Reasoning: Prevents disulfide reformation, which competes with alkylation.

  • Reaction: Add Bromoacetamide reagent (10-50 molar excess). The reaction is slow; high excess drives kinetics.

  • Incubation: Incubate for 4–16 hours at RT or 4°C in the dark.

    • Note: Monitor pH.[1][2][3][5][6] If pH drops below 8.0, reaction rate plummets because the thiol protonates (

      
      ).
      
  • Quenching: Add excess Cysteine or Mercaptoethanol to scavenge unreacted bromide.

  • Purification: Size-exclusion chromatography.

Part 4: Decision Logic (When to use which?)

Use this logic flow to determine the correct reagent for your application.

DecisionTree Start Start: Select Bioconjugation Strategy SiteSpecific Is Site-Specificity Required? Start->SiteSpecific NHS_Route Use NHS Ester SiteSpecific->NHS_Route No (Random Labeling) Cys_Check Are Free Cysteines Available? SiteSpecific->Cys_Check Yes Cys_Check->NHS_Route No (Must engineer Cys) Stability_Check Is Plasma Stability Critical? Cys_Check->Stability_Check Yes Maleimide Use Maleimide (Faster, pH 6.5-7.5) Stability_Check->Maleimide No (In vitro/Short term) Bromide Use Bromoacetamide (More Stable, pH 8.0-9.0) Stability_Check->Bromide Yes (Therapeutic/ADC)

Figure 2: Decision Matrix for selecting alkylation vs. acylation reagents.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

  • Lumiprobe. NHS esters: Reaction chemistry and stability. Retrieved from

  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765. (Comparison of thioether vs maleimide stability).
  • BOC Sciences. NHS Esters for Antibody Labeling. Retrieved from

Sources

Comparative

Evaluating Bioorthogonality of BCN Reagents In Vivo: A Comparative Technical Guide

The Bioorthogonality Paradox: Reactivity vs. Selectivity In the development of antibody-drug conjugates (ADCs) and in vivo imaging probes, the choice of bioorthogonal chemistry is often reduced to a trade-off between rea...

Author: BenchChem Technical Support Team. Date: February 2026

The Bioorthogonality Paradox: Reactivity vs. Selectivity

In the development of antibody-drug conjugates (ADCs) and in vivo imaging probes, the choice of bioorthogonal chemistry is often reduced to a trade-off between reaction kinetics and physiological stability. Bicyclo[6.1.0]nonyne (BCN ) reagents occupy a unique niche in this landscape.[1] While often overshadowed by the faster kinetics of Trans-Cyclooctene (TCO ) or the established ubiquity of Dibenzocyclooctyne (DBCO ), BCN offers a physicochemical profile that is frequently superior for in vivo applications—provided its limitations are rigorously evaluated.

This guide provides a technical framework for evaluating BCN reagents, moving beyond simple reaction rates to address the critical "silent killers" of in vivo efficacy: hydrophobicity-driven non-specific binding and thiol cross-reactivity .

Comparative Analysis: BCN vs. DBCO vs. TCO[2]

To select the correct reagent, one must quantify the physicochemical properties that dictate pharmacokinetics (PK) and biodistribution.

Table 1: Physicochemical & Kinetic Comparison
FeatureBCN (Bicyclo[6.1.0]nonyne) DBCO (Dibenzocyclooctyne) TCO (Trans-Cyclooctene)
Primary Mechanism SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)SPAACIEDDA (Inverse Electron Demand Diels-Alder)
Reaction Partner Azide (

)
Azide (

)
Tetrazine
Reaction Rate (

)

(Moderate)

(Fast)

(Ultra-Fast)
Hydrophobicity (LogP) Low to Moderate (More Hydrophilic)High (Very Lipophilic)Moderate
Size/Steric Bulk Compact (Small footprint)Bulky (Fused benzene rings)Moderate
Serum Albumin Binding LowHigh (Major in vivo liability)Moderate
Thiol Stability (

with GSH)

hours (Reacts slowly)

hour (Reacts moderate-fast)
High (Generally stable)
Key In Vivo Advantage Reduced background; better tissue penetration due to size.Established usage; fast kinetics.[2][3][4][5]Speed permits "pre-targeting" strategies.[5]
Critical Insight: The Hydrophobicity Trap

While DBCO reacts faster than BCN in a flask, its fused benzene rings create a highly lipophilic motif. In vivo, this leads to rapid sequestration by Serum Albumin (HSA/BSA) and hydrophobic pockets on cell membranes.

  • Result: High background noise and reduced bioavailability at the target site.

  • BCN Advantage: BCN lacks these fused aromatic rings, resulting in a lower LogP. This makes BCN-conjugates less prone to non-specific sequestration, often yielding higher signal-to-noise ratios in imaging despite slower kinetics.

Decision Logic: Selecting the Right Reagent

The following decision tree illustrates when to deploy BCN over its alternatives based on experimental constraints.

ReagentSelection Start Experimental Constraint? Speed Need Ultra-Fast Kinetics? (e.g., Pre-targeting, short t1/2 isotope) Start->Speed Lipophilicity Is Background/Albumin Binding Critical? Speed->Lipophilicity No (SPAAC is sufficient) UseTCO Select TCO/Tetrazine (Highest k2, check stability) Speed->UseTCO Yes (>10^3 M-1s-1) Thiol Is Intracellular Stability (High GSH) Critical? Lipophilicity->Thiol No UseBCN Select BCN (Best balance: Low LogP, Moderate k2) Lipophilicity->UseBCN Yes (Need Hydrophilic) Thiol->UseBCN Moderate Stability Needed UseDBCO Select DBCO (Standard, but watch hydrophobicity) Thiol->UseDBCO Acceptable Thiol Reactivity Risk

Caption: Decision matrix for bioorthogonal reagent selection. BCN is the optimal choice when hydrophilicity and reduced non-specific binding are prioritized over ultra-fast kinetics.

Experimental Protocols for Evaluation

To validate BCN for your specific application, you must perform a "Self-Validating" evaluation. This involves two phases: Metabolic Stability Profiling and Competitive Background Assessment .

Phase 1: The "Gatekeeper" Assay (Serum & Thiol Stability)

Before moving to animals, quantify the reagent's stability against nucleophiles (thiols) found in plasma and cytosol.

Objective: Determine the half-life (


) of BCN in the presence of Glutathione (GSH) and Serum.

Materials:

  • BCN-Probe (10 mM in DMSO)[6]

  • Glutathione (GSH, physiological concentration: 5–10 mM)

  • Mouse/Human Serum

  • LC-MS or HPLC with UV detection

Protocol:

  • Preparation: Prepare a reaction mixture containing 100 µM BCN-Probe in PBS (pH 7.4).

  • Condition A (Control): PBS only.

  • Condition B (Intracellular mimic): Add 10 mM GSH.

  • Condition C (Systemic mimic): Add 50% Serum.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Flash freeze or acidify (0.1% FA) to stop reaction immediately.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent BCN peak and the appearance of BCN-Thiol adducts.

Success Criteria:

  • 
     intact BCN after 4 hours in Serum.
    
  • GSH adduct formation should be significantly slower than the intended Azide-BCN reaction rate (compare

    
     vs 
    
    
    
    ).
Phase 2: In Vivo Bioorthogonality & Biodistribution

This protocol uses a competitive inhibition strategy to prove that the signal is specific (bioorthogonal) and not due to hydrophobic sticking.

Model: Zebrafish embryos (transparent, easy imaging) or Mouse xenograft.

Protocol (Mouse Model):

  • Group 1 (Experimental): Inject BCN-modified antibody/drug (

    
    ).
    
  • Group 2 (Block Control): Inject a non-reactive BCN analog (e.g., BCN-OH hydrolyzed) or pre-block receptors with excess unlabeled BCN. Alternatively, use a "Click-Block" strategy: Inject BCN-drug, wait 2h, inject large excess of non-fluorescent Azide sugar to quench accessible BCN, then inject Fluorescent-Azide reporter.

  • Clearance: Allow 4–24 hours for clearance (critical for BCN to clear from non-target tissues).

  • Reporter Injection: Inject Azide-Fluorophore (e.g., Cy5-Azide).

  • Imaging: Perform fluorescence tomography or harvest organs for ex vivo imaging.

Data Interpretation:

  • True Signal: High fluorescence in Tumor/Target.

  • Background (Hydrophobic): Fluorescence in Liver/Kidney that does not decrease in the Block Control group.

  • Bioorthogonality Check: If the "Block Control" (pre-quenched) still shows signal, your reporter is binding non-specifically (likely due to hydrophobicity of the dye or reagent).

Visualizing the Evaluation Workflow

The following diagram outlines the rigorous path from bench to in vivo validation, ensuring no step is skipped.

Workflow Step1 1. In Vitro Stability (GSH / Serum Challenge) Step2 2. Kinetic Profiling (Determine k2 vs Azide) Step1->Step2 Decision1 Pass Criteria? (t1/2 > 4h) Step2->Decision1 Step3 3. In Vivo Pilot (Biodistribution) Decision1->Step3 Yes Fail Re-design Linker (Increase Hydrophilicity) Decision1->Fail No (Too reactive) Step4 4. Competition Assay (Block Control) Step3->Step4 End Validated Bioorthogonal System Step4->End High Signal/Noise Step4->Fail High Background

Caption: Step-by-step workflow for validating BCN reagents. Stability testing is the "Gatekeeper" before in vivo application.

References

  • Dommerholt, J., et al. (2010).[4] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition.

  • van Geel, R., et al. (2012). "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition." Bioconjugate Chemistry.

  • Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkenes and Alkynes." Accounts of Chemical Research.

  • Patterson, D. M., et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology.

  • Friscourt, F., et al. (2015). "Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells." Journal of the American Chemical Society.

Sources

Validation

stability comparison of carbamate vs amide linkers

Stability Comparison: Carbamate vs. Amide Linkers Executive Summary In drug development—particularly for Antibody-Drug Conjugates (ADCs) and PROTACs—the choice between a carbamate (urethane) and an amide linker is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Comparison: Carbamate vs. Amide Linkers

Executive Summary

In drug development—particularly for Antibody-Drug Conjugates (ADCs) and PROTACs—the choice between a carbamate (urethane) and an amide linker is rarely a simple contest of chemical hardiness. It is a strategic decision between absolute stability (Amides) and controlled lability (Carbamates).

  • Amides are the gold standard for systemic stability, offering high resistance to hydrolysis and plasma enzymes. However, their robustness can be a liability if drug release at the target site is inefficient.

  • Carbamates serve as a critical "biochemical switch." While chemically less robust than amides, they are uniquely capable of self-immolative release , allowing for the traceless delivery of amine-containing payloads—a feat amides cannot easily achieve without leaving a "scar" (residual linker fragment) on the drug.

Chemical Fundamentals: The Electronic Tug-of-War

To understand their stability profiles, we must look at the electronic environments of the carbonyl carbon.

The Resonance Factor

Stability against hydrolysis is largely dictated by the strength of the C-N bond, which is reinforced by resonance.

  • Amides (

    
    ):  The nitrogen lone pair donates strongly into the carbonyl, creating significant double-bond character (
    
    
    
    ). This resonance stabilization energy is high (~18-20 kcal/mol), making the carbonyl carbon less electrophilic and highly resistant to nucleophilic attack (hydrolysis).
  • Carbamates (

    
    ):  The structure introduces a second oxygen atom.[1] This alkoxy oxygen (
    
    
    
    ) also has lone pairs that compete with the nitrogen to donate into the carbonyl. This "cross-conjugation" dilutes the resonance contribution from the nitrogen, making the C-N bond slightly weaker and the carbonyl carbon slightly more electrophilic than in an amide.

Key Consequence: Carbamates are generally 10–100x more susceptible to alkaline hydrolysis than analogous amides, though they remain significantly more stable than esters.

ResonanceComparison cluster_0 Amide Resonance (High Stability) cluster_1 Carbamate Resonance (Competing Effects) Amide1 Neutral Form R-C(=O)-N Amide2 Zwitterionic Form R-C(-O⁻)=N⁺ (Strong Contribution) Amide1->Amide2 Strong Resonance Carb2 N-Donation R-O-C(-O⁻)=N⁺ (Weaker Contribution) Carb1 Neutral Form R-O-C(=O)-N Carb1->Carb2 Carb3 O-Donation R-O⁺=C(-O⁻)-N (Competing Resonance) Carb1->Carb3 Cross-Conjugation

Figure 1: Resonance comparison showing why amides possess superior bond strength. The "Competing Resonance" in carbamates increases electrophilicity at the carbonyl center.

Biological Stability & The "Self-Immolation" Mechanism[2]

In a biological context, chemical hydrolysis is secondary to enzymatic cleavage. This is where the functional distinction becomes sharp.

A. Plasma Stability (Systemic Circulation)
  • Amides: Highly stable. Non-specific plasma proteases rarely cleave simple alkyl amides. They require specific sequences (e.g., Val-Cit) to be recognized.

  • Carbamates: Generally stable in human plasma but can be susceptible to Carboxylesterases (CES) .

    • Critical Note: Rodent plasma contains much higher levels of CES than human plasma. A carbamate linker that is stable in humans may degrade rapidly in mice, leading to "false positive" instability data during preclinical trials.

B. The "Traceless" Release Advantage

This is the primary reason researchers choose carbamates. When an amide linker is cleaved, it typically leaves an amino acid residue attached to the payload. When a carbamate is used as a spacer (e.g., PABC: p-aminobenzyl carbamate), it allows for the release of the free, unmodified drug .[2]

The Mechanism:

  • Trigger: An enzyme (e.g., Cathepsin B)[2][3] cleaves a peptide amide bond adjacent to the carbamate.[3]

  • Collapse: The resulting aniline intermediate becomes electron-rich and spontaneously undergoes a 1,6-elimination.

  • Release: The carbamate bond fragments, releasing the free drug (amine) and

    
    .[1][4]
    

SelfImmolation Step1 ADC Linker Complex [Peptide]-[PABC]-[Drug] Step2 Lysosomal Enzyme (Cathepsin B) Cleaves Peptide Amide Bond Step1->Step2 Step3 Intermediate [Aniline]-[Carbamate]-[Drug] Step2->Step3 Step4 Spontaneous 1,6-Elimination (Electronic Cascade) Step3->Step4 Step5 Fragmentation Step4->Step5 Result1 Free Drug (Amine) Step5->Result1 Result2 CO2 (Gas) Step5->Result2 Result3 Aza-quinone Methide Step5->Result3

Figure 2: The Self-Immolative Cascade. The carbamate acts as a temporary shield that disintegrates upon specific enzymatic triggering, releasing the pristine drug.

Comparative Data Summary

FeatureAmide LinkerCarbamate Linker
Chemical Hydrolysis (pH 7.4) Extremely Stable (

years)
Very Stable (

months/years)
Alkaline Hydrolysis (pH > 10) ResistantSusceptible (Slow)
Plasma Stability (Human) HighHigh (Structure dependent)
Plasma Stability (Mouse) HighLow to Moderate (Due to CES activity)
Drug Release Mechanism Direct ProteolysisSelf-Immolation (1,6-elimination)
Payload Trace Often leaves residual amino acidTraceless (Releases free amine)
Solubility High (H-bond donor/acceptor)Moderate (Lipophilic character)

Experimental Protocols: Validating Stability

To objectively compare these linkers, you must run parallel stability assays. The following protocols are designed for LC-MS readout.

Protocol A: Plasma Stability Assay (In Vitro)

Purpose: To mimic systemic circulation and assess susceptibility to esterases/proteases.

Materials:

  • Pooled Human Plasma (Li-Heparin) & CD-1 Mouse Plasma (for species comparison).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[5]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in pre-warmed (37°C) plasma (final DMSO < 0.5%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     hours:
    
    • Remove 50 µL of plasma mixture.

    • Immediately add to 200 µL of ice-cold Quench Solution (precipitates proteins).

    • Vortex for 1 min; Centrifuge at 15,000 x g for 10 min (4°C).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent peak and appearance of the free payload.

Protocol B: Chemical Hydrolysis (pH Stress Test)

Purpose: To determine non-enzymatic stability.

Buffers:

  • pH 2.0 (0.1 M Phosphate/HCl)

  • pH 7.4 (PBS)[6]

  • pH 9.0 (0.1 M Borate)

Workflow:

  • Spike compound (1 µM) into each buffer.

  • Incubate at 37°C (physiological) and 60°C (accelerated).

  • Analyze aliquots by HPLC-UV or LC-MS at 0, 24, 48, and 72 hours.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

References

  • Comparison of Amide vs Carbamate Resonance

    • Title: "The Amide Resonance in Carbam
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Self-Immolative Linkers in ADCs

    • Title: "Self-Immolative Linkers in Polymeric Delivery Systems."
    • Source:Polymers.
    • URL:[Link]

  • Species Differences in Plasma Stability

    • Title: "Species differences in hydrolysis of carbam
    • Source:Xenobiotica.
    • URL:[Link][7]

  • Protocols for Stability Testing

    • Title: "In Vitro Plasma Stability Assay Protocol."[8]

    • Source:Creative Biolabs.[8]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of BCN-carbamate-PEG2-Bromide

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, from acquisition to disposal. This guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, from acquisition to disposal. This guide provides a detailed protocol for the safe and compliant disposal of BCN-carbamate-PEG2-Bromide, a specialized reagent used in bioconjugation. Adhering to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

While a specific Safety Data Sheet (SDS) for BCN-carbamate-PEG2-Bromide is not widely available, a conservative approach to disposal is essential, as the toxicological properties of many novel reagents have not been fully investigated[1]. The procedures outlined here are synthesized from best practices for its constituent chemical classes: a bicyclononyne (BCN) core, a carbamate linker, a polyethylene glycol (PEG) spacer, and an organic bromide.

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal.

  • Bicyclononyne (BCN): This strained alkyne is highly reactive, which is key to its utility in copper-free click chemistry[2][3][4]. While this reactivity is advantageous in experiments, it necessitates careful handling to avoid unintended reactions. The stability of BCN derivatives can be compromised under certain conditions, such as prolonged exposure to acid[5].

  • Carbamate: Carbamate compounds vary widely in toxicity. Some are used as pesticides and are subject to specific EPA disposal regulations due to their potential as cholinesterase inhibitors[6]. The EPA provides alternative treatment standards for carbamate hazardous wastes, often involving specific technologies rather than concentration limits[7][8].

  • Organic Bromide: Halogenated organic compounds require special disposal considerations. They should not be mixed with non-halogenated solvent waste and often require high-temperature incineration to prevent the formation of toxic byproducts like dioxins[9][10].

  • PEG: Polyethylene glycol itself is generally considered non-toxic and biocompatible[11]. However, its presence can affect the solubility and environmental fate of the overall molecule. Discharging PEG-containing compounds into sewer systems is discouraged as it can affect wastewater treatment processes[1].

Given these components, BCN-carbamate-PEG2-Bromide waste should be treated as a hazardous chemical waste stream.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the pure compound or its waste, ensure the following PPE is worn to minimize exposure:

  • Chemical Safety Goggles: Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against splashes[12].

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be used. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling[13][14].

  • Laboratory Coat: A full-length lab coat protects skin and clothing from contamination.

All handling of the compound and its waste, including weighing and solution preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of any aerosols or dust[14][15].

Section 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix different waste streams.

Step-by-Step Segregation:

  • Establish Designated Waste Containers: Before starting your experiment, prepare clearly labeled, dedicated waste containers for each waste type. Use containers compatible with the chemical waste.

  • Solid Waste:

    • Unused/Expired Compound: The original vial containing the pure BCN-carbamate-PEG2-Bromide should be disposed of as hazardous solid waste. Do not attempt to empty and rinse the container.

    • Contaminated Labware: Place all contaminated items such as pipette tips, microfuge tubes, weigh boats, and gloves into a designated, labeled solid waste container (e.g., a pail or a sturdy, lined box)[16].

  • Liquid Waste:

    • Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated, sealed, and clearly labeled container. Do not discharge any amount to the sanitary sewer[1][13].

    • Halogenated Organic Waste: Collect all organic solvent solutions (e.g., from purification steps using dichloromethane) in a dedicated "Halogenated Organic Waste" container[9]. Crucially, do not mix with non-halogenated solvents [16].

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("BCN-carbamate-PEG2-Bromide") and list all other components in the container (e.g., "Methanol," "Water").

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents, until pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor[1][13].

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation Point (BCN-carbamate-PEG2-Bromide) pure_compound Expired/Unused Pure Compound start->pure_compound labware Contaminated Labware (Gloves, Tips, Vials) start->labware aqueous Aqueous Solutions start->aqueous organic Organic Solutions start->organic solid_container Labeled Solid Hazardous Waste Container pure_compound->solid_container labware->solid_container aqueous_container Labeled Aqueous Hazardous Waste Container aqueous->aqueous_container halogenated_container Labeled Halogenated Organic Waste Container organic->halogenated_container pickup Store in Secondary Containment for EHS Pickup solid_container->pickup aqueous_container->pickup halogenated_container->pickup

Sources

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